Technical Documentation Center

Avanafil Metabolite M4 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Avanafil Metabolite M4

Core Science & Biosynthesis

Foundational

Hepatic Biotransformation of Avanafil: Mechanistic Pathways and Pharmacological Profiling of Metabolites M4 and M16

Introduction Avanafil is a highly selective, rapidly acting phosphodiesterase type 5 (PDE5) inhibitor utilized in the treatment of erectile dysfunction. Its unique pharmacokinetic profile—characterized by a rapid onset o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Avanafil is a highly selective, rapidly acting phosphodiesterase type 5 (PDE5) inhibitor utilized in the treatment of erectile dysfunction. Its unique pharmacokinetic profile—characterized by a rapid onset of action (Tmax of 30–45 minutes) and a terminal half-life of 6–17 hours—is heavily dictated by its hepatic clearance [1]. Understanding the biotransformation of avanafil is critical for drug development professionals, as its conversion into major circulating metabolites (M4 and M16) dictates both its sustained efficacy and its drug-drug interaction (DDI) potential.

This technical guide dissects the enzymatic drivers, structural modifications, and self-validating analytical workflows required to profile the avanafil metabolic pathway.

Enzymatic Drivers of Clearance

Avanafil is extensively metabolized in the human liver prior to excretion (approximately 63% in feces and 21% in urine) [2]. The biotransformation is primarily driven by the Cytochrome P450 (CYP) system:

  • CYP3A4 (Major Route): This versatile hepatic isoenzyme is responsible for the bulk of avanafil's oxidation, driving both the hydroxylation and ring-opening pathways.

  • CYP2C9 (Minor Route): Acts as a secondary metabolic pathway, providing a minor contribution to the overall clearance [2].

Because CYP3A4 is the primary metabolic engine, avanafil exposure is highly sensitive to potent CYP3A4 inhibitors (e.g., ketoconazole, ritonavir), which can significantly increase the parent drug's area under the curve (AUC) [2]. Conversely, avanafil and its metabolites exhibit minimal inhibition on other CYP enzymes, resulting in a low potential for precipitating DDIs with other commonly co-administered medications[2].

Structural Pathways: Formation of M4 and M16

The degradation of avanafil yields two predominant circulating metabolites, designated as M4 and M16, which together account for over 50% of the circulating parent compound concentration [1].

The M4 Pathway (Active Metabolite)

Metabolite M4 is formed via the hydroxylation of the avanafil structure [4].

  • Pharmacokinetics: M4 reaches a plasma concentration equivalent to approximately 23% of the parent compound [1].

  • Pharmacodynamics: Unlike many secondary metabolites that lose target affinity, M4 retains a phosphodiesterase selectivity profile similar to avanafil. It exhibits an in vitro inhibitory potency for PDE5 that is 18% of the parent drug [1]. Factoring in relative plasma protein binding, M4 contributes between 4% and 12% of the total in vivo pharmacologic activity [2, 3].

The M16 Pathway (Inactive Metabolite)

Metabolite M16 is formed through a more aggressive structural alteration involving pyrrolidine ring opening and subsequent oxidation to a carboxylic acid isomer.

  • Pharmacokinetics: M16 is the most abundant circulating metabolite, representing approximately 29% of the parent compound's plasma concentration [1].

  • Pharmacodynamics: The structural cleavage of the pyrrolidine ring completely abolishes target binding affinity. At expected clinical exposures, M16 is entirely inactive against PDE5 and contributes 0% to the drug's therapeutic effect [1, 3].

Biotransformation Avanafil Avanafil (Parent Drug) CYP3A4 CYP3A4 (Major Pathway) Avanafil->CYP3A4 Hepatic Oxidation CYP2C9 CYP2C9 (Minor Pathway) Avanafil->CYP2C9 Hepatic Oxidation M4 Metabolite M4 (Hydroxylated, Active) CYP3A4->M4 Hydroxylation M16 Metabolite M16 (Ring-opened, Inactive) CYP3A4->M16 Pyrrolidine Ring Opening CYP2C9->M4 CYP2C9->M16 Excretion Excretion (63% Feces, 21% Urine) M4->Excretion M16->Excretion

Hepatic biotransformation pathway of avanafil into M4 and M16 via CYP3A4 and CYP2C9.

Quantitative Pharmacological Profile

To facilitate rapid comparison for drug development professionals, the pharmacokinetic and pharmacodynamic parameters of the parent drug and its major metabolites are summarized below.

CompoundStructural ModificationPlasma Concentration (% of Parent)In Vitro PDE5 Inhibitory PotencyContribution to Total Pharmacologic Activity
Avanafil N/A (Parent Drug)100%100% (IC50 ~5.2 nM)~88 - 96%
Metabolite M4 Hydroxylation~23%18%~4 - 12%
Metabolite M16 Pyrrolidine Ring Opening~29%0% (Inactive)0%

Experimental Methodology: Self-Validating In Vitro HLM Assay

To accurately map the kinetics of M4 and M16 formation, researchers utilize Human Liver Microsomes (HLMs). HLMs provide an intact membrane environment crucial for Cytochrome P450 stability. The following protocol is designed as a self-validating system , incorporating specific controls to ensure data integrity and prove causality in metabolic shifts.

Step-by-Step Workflow
  • Preparation of Incubation Matrix: Suspend pooled HLMs (1 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

    • Causality: The physiological pH and magnesium act as essential structural cofactors for CYP450 enzymatic folding and substrate binding.

  • Substrate Addition: Spike avanafil to a final concentration of 1 µM. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation (The Catalytic Trigger): Add 1 mM NADPH to initiate the reaction.

    • Causality: NADPH serves as the mandatory electron donor for the CYP450 catalytic cycle, driving the oxygenation reactions required to form M4 and M16.

  • Self-Validation Control (Critical Step): Run a parallel incubation replacing NADPH with an equivalent volume of buffer.

    • Causality: If M4 or M16 are detected in this negative control, it indicates non-CYP mediated chemical degradation or sample contamination, instantly invalidating the analytical run.

  • Quenching & Precipitation: At predetermined time points (e.g., 0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile containing a Stable-Isotope Labeled Internal Standard (SIL-IS).

    • Causality: The organic solvent instantly denatures the CYP enzymes, freezing the metabolite ratio in time, while precipitating proteins to protect the LC-MS/MS column from fouling. The SIL-IS corrects for matrix effects during electrospray ionization.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to autosampler vials for LC-MS/MS quantification.

Workflow Prep 1. Substrate Prep (Avanafil + HLMs) Incubate 2. Initiation (+ NADPH, 37°C) Prep->Incubate Quench 3. Quenching (Cold Acetonitrile) Incubate->Quench Centrifuge 4. Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS 5. LC-MS/MS (Quantification) Centrifuge->LCMS

Self-validating experimental workflow for in vitro quantification of M4 and M16.

Conclusion

The biotransformation of avanafil is a highly efficient, CYP3A4-dominated process that yields two distinct major metabolites. The hydroxylation pathway produces M4, which retains partial pharmacological activity and contributes to the drug's overall efficacy. Conversely, the ring-opening pathway produces the inactive M16 metabolite, which serves purely as an elimination byproduct. By employing rigorous, self-validating in vitro methodologies, drug development scientists can accurately predict the pharmacokinetic behavior of these metabolites, ensuring safe dosing guidelines and minimizing the risk of adverse drug-drug interactions.

References

  • Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties. National Institutes of Health (NIH).[Link]

  • Spedra, INN-avanafil - Summary of Product Characteristics. European Medicines Agency (EMA).[Link]

  • Attachment: Product Information: Avanafil. Therapeutic Goods Administration (TGA).[Link]

Protocols & Analytical Methods

Method

Introduction: The Analytical Imperative for Avanafil M4 Quantification

An In-Depth Technical Guide to the Solid-Phase Extraction of Avanafil M4 Metabolite from Human Serum Avanafil is a potent and highly selective second-generation phosphodiesterase type 5 (PDE5) inhibitor, approved for the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solid-Phase Extraction of Avanafil M4 Metabolite from Human Serum

Avanafil is a potent and highly selective second-generation phosphodiesterase type 5 (PDE5) inhibitor, approved for the treatment of erectile dysfunction.[1] Following administration, avanafil is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[2][3] This biotransformation yields two major circulating metabolites, designated M4 and M16.[1][2][3] The M4 metabolite, a product of hydroxylation, is of particular analytical interest as it retains partial pharmacological activity, exhibiting an in vitro inhibitory potency for PDE5 that is 18% of the parent compound.[1][2][3][4][5] Consequently, the M4 metabolite contributes approximately 4% of the total observed clinical effect.[2][6]

Accurate and reliable quantification of avanafil M4 in biological matrices such as serum is critical for comprehensive pharmacokinetic (PK) profiling, bioequivalence studies, and toxicological assessments. However, serum presents a complex analytical challenge, rich in endogenous components like proteins, lipids, and salts that can interfere with sensitive analytical instrumentation and compromise data integrity. Solid-Phase Extraction (SPE) has emerged as a superior sample preparation technique, offering high selectivity and efficiency in isolating target analytes from such complex sample matrices.[7][8][9][10]

This application note provides a detailed, field-proven protocol for the solid-phase extraction of the avanafil M4 metabolite from human serum. The methodology is built upon the principles of reversed-phase chromatography, leveraging a polymeric sorbent to achieve high analyte recovery and exceptional sample cleanliness, making it suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Principle: Reversed-Phase "Bind-and-Elute" SPE

The protocol leverages the physicochemical properties of avanafil M4 (C₂₃H₂₆ClN₇O₄, MW: 499.95 g/mol )[5][11], which, like its parent compound, possesses sufficient hydrophobicity to be retained by a non-polar stationary phase. The chosen method employs a hydrophilic-lipophilic balanced (HLB) polymeric reversed-phase sorbent. This type of sorbent is ideal for extracting a broad spectrum of compounds from aqueous solutions.[12]

The "bind-and-elute" strategy is the cornerstone of this protocol[9]:

  • Binding/Loading: The serum sample, after pre-treatment to disrupt protein binding and reduce viscosity, is loaded onto the SPE sorbent. The non-polar M4 metabolite partitions from the aqueous sample and adsorbs onto the hydrophobic sorbent via van der Waals forces.[7][8]

  • Washing: Polar, water-soluble interferences (e.g., salts, small proteins) have a low affinity for the non-polar sorbent and are washed away with a weak aqueous-organic solvent. This step is crucial for minimizing matrix effects in subsequent LC-MS/MS analysis.

  • Elution: A strong, non-polar organic solvent is introduced to disrupt the hydrophobic interactions between the M4 metabolite and the sorbent, effectively eluting the purified analyte into a collection vessel.

This selective process concentrates the analyte of interest while significantly reducing matrix complexity, leading to improved assay sensitivity, accuracy, and robustness.

Diagram of the Bind-and-Elute SPE Principle

cluster_Load Sample Loading cluster_Sorbent SPE Sorbent Bed cluster_Wash Washing Step cluster_Elute Elution Step L_M4 M4 Sorbent L_M4->Sorbent:f0 Sample Applied L_Int1 Interference L_Int1->Sorbent:f0 Sample Applied L_Int2 Interference L_Int2->Sorbent:f0 Sample Applied W_Int1 Interference Sorbent:f1->W_Int1 Interferences Washed Away W_Int2 Interference Sorbent:f1->W_Int2 Interferences Washed Away E_M4 M4 Sorbent:f2->E_M4 Analyte Eluted

Caption: The bind-and-elute mechanism for analyte purification.

Materials, Reagents, and Equipment

Successful implementation of this protocol requires high-purity reagents and calibrated equipment to ensure reproducibility and accuracy.

CategoryItemSpecifications/Notes
SPE Consumables Polymeric Reversed-Phase SPE Cartridgese.g., Waters Oasis HLB (30 mg, 1 cc), Phenomenex Strata-X (30 mg, 1 cc), or equivalent.[13][14]
SPE Vacuum Manifold12 or 24-port, with vacuum gauge and controller.
Collection Vessels12 x 75 mm glass test tubes or 96-well deep-well collection plate.
Chemicals & Reagents Avanafil M4 Reference StandardPurity ≥98%. Commercially available from suppliers like MedKoo[5] or Cayman Chemical.[4]
Internal Standard (IS)e.g., Avanafil-¹³C,d₃ or a structurally similar, stable isotope-labeled compound.
Methanol (MeOH)LC-MS Grade or equivalent.
Acetonitrile (ACN)LC-MS Grade or equivalent.
WaterDeionized (DI) Water, 18.2 MΩ·cm, filtered.
Formic Acid (FA)LC-MS Grade, ~99% purity.
Ammonium Hydroxide (NH₄OH)Optional, for pH adjustment of elution solvent. ACS grade or higher.
Lab Equipment Analytical Balance4-decimal place readability.
Vortex MixerStandard laboratory grade.
CentrifugeCapable of >3,000 x g, with refrigeration if possible.
PipettesCalibrated, adjustable volume (e.g., 20-200 µL, 100-1000 µL, 1-5 mL).
Nitrogen Evaporatore.g., Zymark TurboVap or equivalent, with temperature control.
Sample Matrix Human SerumPooled or individual donor, stored at -20°C or -80°C.

Detailed Step-by-Step Protocol

This protocol is optimized for a 30 mg polymeric SPE cartridge. Volumes should be scaled proportionally for different sorbent masses. The use of an internal standard, added during the pre-treatment step, is essential for correcting for analyte loss during processing.

Part 1: Preparation of Solutions
  • Pre-treatment Solution: 2% Formic Acid in Water (v/v). Add 2 mL of formic acid to 98 mL of DI water.

  • Wash Solution: 5% Methanol in Water (v/v). Add 5 mL of methanol to 95 mL of DI water.

  • Elution Solution: 0.5% Ammonium Hydroxide in Methanol (v/v). Add 0.5 mL of concentrated ammonium hydroxide to 99.5 mL of methanol. Causality: The basic modifier ensures that any acidic functional groups on the M4 metabolite are deprotonated, maximizing its hydrophobicity and improving elution efficiency from the reversed-phase sorbent.

Part 2: Sample Pre-Treatment

The objective of this step is to precipitate the bulk of serum proteins and disrupt any non-covalent binding between the M4 metabolite and serum albumin.[2]

  • Thaw frozen serum samples in a water bath at room temperature. Vortex gently to ensure homogeneity.

  • In a clean microcentrifuge tube, pipette 200 µL of serum.

  • Add 20 µL of the working Internal Standard (IS) solution.

  • Add 200 µL of the Pre-treatment Solution (2% FA in water).

  • Vortex vigorously for 30 seconds. The acidic condition denatures and precipitates proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.

Part 3: Solid-Phase Extraction Workflow

This procedure follows the standard 5-step SPE process, which ensures maximum robustness and reproducibility.[10][13][15] For high-throughput applications, water-wettable sorbents like Oasis HLB can accommodate a simplified 3-step (Load-Wash-Elute) protocol, bypassing the conditioning and equilibration steps.[15]

  • Conditioning:

    • Place SPE cartridges on the vacuum manifold.

    • Pass 1 mL of Methanol through each cartridge.

    • Causality: This step wets the polymeric sorbent and activates the stationary phase by solvating the polymer chains, opening up the pores for interaction.

  • Equilibration:

    • Pass 1 mL of DI Water through each cartridge. Do not allow the sorbent bed to go dry.

    • Causality: This removes the organic conditioning solvent and prepares the sorbent for the aqueous sample, ensuring proper partitioning of the analyte onto the stationary phase.

  • Sample Loading:

    • Load the entire supernatant from the pre-treatment step (~400 µL) onto the equilibrated cartridge.

    • Apply gentle vacuum to draw the sample through the sorbent at a slow, steady flow rate of approximately 1-2 drops per second.

    • Causality: A slow flow rate maximizes the residence time of the analyte in the sorbent bed, ensuring efficient adsorption and high retention.

  • Washing:

    • Pass 1 mL of the Wash Solution (5% Methanol in Water) through the cartridge.

    • After the solution has passed through, apply high vacuum for 2-5 minutes to thoroughly dry the sorbent bed.

    • Causality: The weak organic wash removes residual hydrophilic interferences and phospholipids without prematurely eluting the more strongly retained M4 metabolite. The drying step is critical to remove all aqueous solvent, which would otherwise dilute the final elution solvent and reduce recovery.

  • Elution:

    • Place clean collection tubes or a 96-well plate inside the manifold.

    • Add 1 mL of the Elution Solution (0.5% NH₄OH in Methanol) to the cartridge.

    • Allow the solvent to soak the sorbent bed for 30 seconds before applying gentle vacuum to elute the analyte at a rate of ~1 drop per second.

    • Causality: The strong organic solvent disrupts the hydrophobic interactions, desorbing the analyte from the sorbent. Eluting in two smaller aliquots can sometimes improve recovery compared to a single larger volume.

Part 4: Dry-Down and Reconstitution
  • Place the collection vessels containing the eluate into a nitrogen evaporator.

  • Evaporate the solvent to complete dryness at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of a suitable solvent, typically the initial mobile phase of the LC-MS/MS method (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 20 seconds and transfer to an autosampler vial for analysis.

SPE Protocol Workflow Diagram

SPE_Workflow Sample 1. Serum Sample (200 µL) + Internal Standard Pretreat 2. Add 200 µL 2% Formic Acid Vortex & Centrifuge Sample->Pretreat Supernatant 3. Collect Supernatant Pretreat->Supernatant Load 6. Load Supernatant Supernatant->Load Condition 4. Condition Cartridge (1 mL MeOH) Equilibrate 5. Equilibrate Cartridge (1 mL Water) Condition->Equilibrate Equilibrate->Load Wash 7. Wash Interferences (1 mL 5% MeOH/Water) Load->Wash DrySorbent 8. Dry Sorbent Bed (High Vacuum) Wash->DrySorbent Elute 9. Elute Analyte (1 mL 0.5% NH4OH in MeOH) DrySorbent->Elute Drydown 10. Evaporate to Dryness (N₂ Stream, 40°C) Elute->Drydown Reconstitute 11. Reconstitute (100 µL Mobile Phase) Drydown->Reconstitute Analysis 12. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Step-by-step workflow for the SPE of Avanafil M4 from serum.

Post-SPE Analysis Considerations: LC-MS/MS

The clean, concentrated extract produced by this SPE protocol is ideally suited for analysis by reversed-phase Ultra-High-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (UHPLC-MS/MS).

  • Chromatography: A C18 stationary phase (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) provides excellent retention and peak shape for avanafil and its metabolites.[16] A gradient elution using mobile phases of water and acetonitrile/methanol with a formic acid modifier is typically employed.[17][18]

  • Mass Spectrometry: Detection is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity. Specific precursor-to-product ion transitions for both avanafil M4 and the internal standard must be optimized. For avanafil, a transition of m/z 484.2 → 154.8 has been reported.[6] Similar optimization would be required for the M4 metabolite.

Conclusion

This application note details a robust and reliable solid-phase extraction protocol for the isolation and purification of the active avanafil M4 metabolite from human serum. By employing a polymeric reversed-phase sorbent in a classic "bind-and-elute" mode, this method effectively removes endogenous matrix interferences, thereby increasing the accuracy and sensitivity of subsequent LC-MS/MS analysis. The causality-driven explanations for each step provide the user with the foundational knowledge to implement, troubleshoot, and adapt this protocol for their specific bioanalytical needs. Adherence to this methodology will enable researchers to generate high-quality data crucial for advancing the understanding of avanafil's pharmacokinetic profile.

References

  • What is Solid Phase Extraction (SPE)? Organomation. Available from: [Link]

  • Kedia GT, Uckert S, Assadi-Pour F, et al. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties. Ther Adv Urol. 2013;5(1):35-41. Available from: [Link]

  • Avanafil. PubChem, National Institutes of Health. Available from: [Link]

  • A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters. Available from: [Link]

  • Öztürk, E. E., & Özkan, S. A. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. R Discovery. Available from: [Link]

  • Öztürk, E. E., & Özkan, S. A. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. Molecules, 23(7), 1771. Available from: [Link]

  • Avanafil. Therapeutic Goods Administration (TGA), Australian Government. Available from: [Link]

  • The Principle and Classification of Solid Phase Extraction. Raykol Group (XiaMen) Corp., Ltd. Available from: [Link]

  • Fast, Easy Solid Phase Extraction (SPE) Optimization for Prescribed Drugs Utilizing the Strata™-X Method Development Plate. Phenomenex. Available from: [Link]

  • Oasis PRiME HLB Solid Phase Extraction for High Bioanalytical Plasma Analyte Recovery and Low Matrix Effects of Top-Selling Pharmaceuticals. Waters Corporation. Available from: [Link]

  • Simplifying Solid-Phase Extraction. Waters. Available from: [Link]

  • A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters. Available from: [Link]

  • Li, M., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances. Available from: [Link]

  • Öztürk, E. E., & Özkan, S. A. (2018). Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF. Molecules, 23(7), 1771. Available from: [Link]

  • Kammoun, A. K., et al. (2021). LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application. Analytical Methods. Available from: [Link]

  • Chen, X. H., Franke, J. P., Wijsbeek, J., & de Zeeuw, R. A. (1992). Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection. Clinical chemistry, 38(5), 629–634. Available from: [Link]

  • Hennion, M. C. (1999). Solid-phase extraction: method development, sorbents, and coupling with liquid chromatography. Journal of chromatography. A, 856(1-2), 3–54. Available from: [Link]

  • Agilent Bond Elut Silica-Based SPE Selection Guide. Agilent. Available from: [Link]

  • Oasis Prime HLB – The Fastest way to Clean Samples. Waters. Available from: [Link]

  • Bond Elut SPE Experience and Expertise. Agilent. Available from: [Link]

  • Li, X., et al. (2021). A Bioequivalence Study of Avanafil in Healthy Chinese Male Subjects Under Fasting and Fed Conditions. Clinical Pharmacology in Drug Development. Available from: [Link]

  • Phenomenex Strata X Solid Phase Extraction (SPE). LabRulez GCMS. Available from: [Link]

  • Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. PromoChrom. Available from: [Link]

  • Strata-X PRO SPE. Phenomenex. Available from: [Link]

  • Bond Elut Plexa Solid Phase Extraction Cartridges. Agilent. Available from: [Link]

  • Solid Phase Extraction for Clinical Research. Phenomenex. Available from: [Link]

  • Strata-X Solid Phase Extraction (SPE) Products. Phenomenex. Available from: [Link]

  • Power of Solid Phase Extraction: Understanding the Principles of SPE. Amerigo Scientific. Available from: [Link]

  • Strata-X Solid Phase Extraction (SPE) from Phenomenex. Biocompare. Available from: [Link]

  • Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)? ResearchGate. Available from: [Link]

  • Agilent SPE cartridge equivalent - Bond Elut, Captiva & More. GL Sciences. Available from: [Link]

  • Drug of Abuse Analysis Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Agilent. Available from: [Link]

  • Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis, 3(1), 75-90. Available from: [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples: A Decade in Review. MDPI. Available from: [Link]

  • Darwish, H. W., et al. (2019). Characteristics and Analytical Methods of Novel PDE5 Inhibitor Avanafil: An Update. Critical Reviews in Analytical Chemistry. Available from: [Link]

  • Tracqui, A., et al. (2006). Solid phase extraction and liquid chromatographic determination of sildenafil and N-demethylsildenafil in rat serum with basic mobile phase. Journal of Chromatography B, 832(2), 266-271. Available from: [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. Unibo. Available from: [Link]

  • SAMPLE PREPARATION. Phenomenex. Available from: [Link]

  • Li, M., et al. (2022). Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Publishing. Available from: [Link]

Sources

Application

Application Note: High-Throughput Bioanalytical and Biochemical Screening Workflows for Avanafil and its M4 Metabolite

Introduction & Scientific Rationale Avanafil is a highly selective, rapid-onset phosphodiesterase-5 (PDE5) inhibitor clinically indicated for the treatment of erectile dysfunction. Following oral administration, avanafil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Avanafil is a highly selective, rapid-onset phosphodiesterase-5 (PDE5) inhibitor clinically indicated for the treatment of erectile dysfunction. Following oral administration, avanafil is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, yielding two major circulating metabolites: M4 and M16 [1].

While the M16 metabolite is pharmacologically inactive, the M4 metabolite retains significant biological activity. M4 circulates at approximately 23% of the parent compound's plasma concentration and exhibits an in vitro PDE5 inhibitory potency that is 18% of avanafil's potency. Consequently, M4 accounts for roughly 4% to 12% of the total pharmacologic activity of the drug [2].

For drug development professionals, therapeutic drug monitoring (TDM), and pharmacokinetic (PK) profiling, quantifying both the parent drug and its active M4 metabolite is strictly required. This application note details two self-validating high-throughput screening (HTS) workflows: a 96-well LC-MS/MS bioanalytical assay for PK quantification, and a 384-well Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay for evaluating PDE5 inhibitory potency.

Mechanism of Action: The NO/cGMP Pathway

To understand the assay design, one must first understand the biological target. Sexual stimulation triggers the release of Nitric Oxide (NO), which stimulates Guanylate Cyclase (GC) to synthesize cyclic guanosine monophosphate (cGMP). Elevated cGMP levels induce smooth muscle relaxation. PDE5 degrades cGMP into inactive 5'-GMP. Both Avanafil and its M4 metabolite competitively bind to the catalytic site of PDE5, preventing cGMP degradation and thereby amplifying the signaling cascade [3].

Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase (GC) NO->GC Stimulates cGMP cGMP (Active) GC->cGMP Synthesizes Relax Smooth Muscle Relaxation cGMP->Relax Induces Erection PDE5 PDE5 Enzyme cGMP->PDE5 Substrate for GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes to Avanafil Avanafil & M4 Metabolite Avanafil->PDE5 Competitively Inhibits

Figure 1: Mechanism of action of Avanafil and M4 metabolite via the NO/cGMP signaling pathway.

Workflow 1: High-Throughput LC-MS/MS Bioanalytical Assay

Assay Causality and Self-Validation

For high-throughput pharmacokinetic screening, Protein Precipitation (PPT) in a 96-well format is selected over Solid Phase Extraction (SPE). While SPE offers cleaner extracts, PPT with acetonitrile provides >94% recovery for avanafil and its metabolites, which is more than sufficient given the high clinical dosing (50–200 mg) and resulting high plasma concentrations [4].

Self-Validating System: This protocol mandates the use of a Stable-Isotope Labeled Internal Standard (SIL-IS), such as Avanafil-d4. The SIL-IS co-elutes with the analytes, perfectly correcting for any ion suppression caused by the crude PPT matrix. Furthermore, the inclusion of Low, Medium, and High Quality Control (LQC, MQC, HQC) samples ensures run-to-run accuracy is maintained within ±15% (±20% at the Lower Limit of Quantification).

Step-by-Step Protocol (96-Well Format)
  • Sample Aliquoting: Transfer 50 µL of human or rat plasma (containing Avanafil/M4) into a 96-well collection plate.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile spiked with 50 ng/mL of SIL-IS. Causality: Acetonitrile is chosen over methanol because it more aggressively denatures proteins, effectively stripping the analytes from plasma albumin (Avanafil and M4 exhibit >97% protein binding).

  • Mixing: Seal the plate and vortex vigorously for 5 minutes to ensure complete precipitation.

  • Centrifugation: Centrifuge the plate at 4,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer: Transfer 100 µL of the clear supernatant into a clean 96-well injection plate.

  • LC-MS/MS Injection: Inject 5 µL onto a sub-2-micron C18 UPLC column. Use a mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Causality: The acidic modifier (formic acid) forces the basic nitrogen atoms of the pyrimidine and pyrrolidine rings into a protonated state, drastically enhancing ionization efficiency in positive Electrospray Ionization (ESI+) mode.

LC-MS/MS MRM Parameters

Data should be acquired in Multiple Reaction Monitoring (MRM) mode. The parameters below summarize the quantitative transitions.

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
Avanafil 484.2375.12560
Avanafil M4 500.2391.12560
SIL-IS (Avanafil-d4) 488.2379.12560

Table 1: Optimized MRM transitions for Avanafil and M4 metabolite quantification.

Workflow 2: High-Throughput TR-FRET PDE5 Inhibition Assay

Assay Causality and Self-Validation

To screen the biochemical potency (IC50) of the M4 metabolite, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. TR-FRET is selected over traditional radiometric assays because it eliminates radioactive waste, scales seamlessly to 384-well formats, and utilizes a time-delayed fluorescence read that eliminates false positives caused by the autofluorescence of test compounds.

Self-Validating System: The assay's trustworthiness is validated by calculating the Z'-factor for every plate. A Z'-factor > 0.5 indicates a robust assay suitable for HTS. Additionally, a known reference inhibitor (e.g., Sildenafil or parent Avanafil) must be run on every plate as a positive control to verify enzyme activity and confirm the expected 18% relative potency of M4.

Step-by-Step Protocol (384-Well Format)
  • Enzyme Dispensing: Dispense 10 µL of recombinant PDE5 enzyme (diluted in assay buffer containing 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2) into a 384-well low-volume microplate.

  • Inhibitor Addition: Add 5 µL of the M4 metabolite (or Avanafil) in serial dilutions. Ensure the final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation: Incubate the plate for 15 minutes at room temperature. Causality: This pre-incubation step is critical to establish binding equilibrium between the enzyme and the inhibitor before the substrate is introduced, preventing the underestimation of potency for slow-binding inhibitors.

  • Substrate Addition: Add 5 µL of fluorescently labeled cGMP substrate to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Termination & Detection: Add 20 µL of TR-FRET termination mix containing an anti-cGMP antibody labeled with a donor fluorophore. Causality: The antibody specifically binds intact cGMP. Active PDE5 destroys cGMP, reducing the FRET signal. Effective inhibitors (like M4) preserve cGMP, maintaining a high FRET signal.

  • Microplate Reading: Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

HTS_Workflow Substrate 1. Reagent Dispensing (PDE5 + cGMP + M4) Incubation 2. Incubation (Room Temp, 60 min) Substrate->Incubation DetectionMix 3. TR-FRET Detection Mix Addition Incubation->DetectionMix Read 4. Microplate Read (Ex: 340nm, Em: 615/665nm) DetectionMix->Read QC 5. Data Validation (Z'-factor > 0.5) Read->QC

Figure 2: High-throughput 384-well TR-FRET screening workflow for PDE5 inhibition.

Data Presentation: Pharmacokinetic & Pharmacodynamic Profiling

By combining the LC-MS/MS quantification data with the TR-FRET potency data, researchers can accurately map the clinical relevance of the M4 metabolite. The table below summarizes the expected profile derived from these validated workflows.

ParameterAvanafil (Parent)Avanafil M4 (Metabolite)Avanafil M16 (Metabolite)
PDE5 IC50 (Potency) 5.2 nM~28.9 nM (18% of parent)Inactive
Plasma Concentration 100% (Reference)~23% of parent~29% of parent
Pharmacologic Activity ~88% of total~4% to 12% of total0%
Plasma Protein Binding 99%97%84%

Table 2: Comparative Pharmacokinetic and Pharmacodynamic properties of Avanafil and its major metabolites.

References

  • U.S. Food and Drug Administration (FDA). "STENDRA (avanafil) tablets, for oral use - Prescribing Information."[Link]

  • European Medicines Agency (EMA). "Spedra, INN-avanafil - European Public Assessment Report." [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9869929, Avanafil."[Link]

  • Kammoun, A. K., Khedr, A., & Ahmed, O. A. A. "LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application." RSC Advances, 2020.[Link]

Method

Application Note: In Vivo Pharmacokinetic Modeling of Avanafil and its Active M4 Metabolite Clearance

Introduction and Rationale Avanafil is a highly selective, rapidly acting phosphodiesterase type 5 (PDE5) inhibitor clinically indicated for the treatment of erectile dysfunction[1]. Compared to first-generation PDE5 inh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

Avanafil is a highly selective, rapidly acting phosphodiesterase type 5 (PDE5) inhibitor clinically indicated for the treatment of erectile dysfunction[1]. Compared to first-generation PDE5 inhibitors, avanafil is characterized by a rapid onset of action (median Tmax​ of 30–45 minutes) and a relatively short terminal half-life of 5 to 17 hours[2].

The systemic clearance of avanafil is predominantly driven by hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with a minor contribution from CYP2C9[3]. During this hepatic clearance process, avanafil is biotransformed into two major circulating metabolites: M4 (a hydroxy metabolite) and M16 (an open pyrrolidine ring carboxylic acid)[4].

The M4 metabolite is of critical pharmacokinetic (PK) and pharmacodynamic (PD) interest. It retains 18% of the in vitro PDE5 inhibitory potency of the parent drug and accounts for approximately 23% of the parent compound's plasma exposure[5]. Consequently, M4 contributes roughly 4% to 12% of the total in vivo pharmacologic activity[2][3]. In contrast, the M16 metabolite, despite representing 29% of the parent exposure, is pharmacologically inactive against PDE5[3]. Understanding the formation and clearance of M4 is essential for evaluating drug-drug interactions (DDIs), particularly when avanafil is co-administered with strong CYP3A4 inhibitors or inducers[6].

Pathway Avanafil Avanafil (Parent Drug) CYP CYP3A4 (Major) CYP2C9 (Minor) Avanafil->CYP Hepatic Clearance M4 M4 Metabolite (Active, 23% exposure) CYP->M4 Hydroxylation M16 M16 Metabolite (Inactive, 29% exposure) CYP->M16 Ring Opening Excretion Excretion Feces (63%) | Urine (21%) M4->Excretion Elimination M16->Excretion Elimination

Figure 1: Hepatic metabolism and clearance pathway of avanafil to its major metabolites.

Pharmacokinetic Properties & Data Summary

To accurately parameterize a compartmental or Physiologically Based Pharmacokinetic (PBPK) model, the physicochemical and metabolic properties of the parent and metabolites must be established. Avanafil and its metabolites are excreted predominantly in the feces (~63%) and urine (~21%)[3][6].

ParameterAvanafil (Parent)M4 MetaboliteM16 Metabolite
Molecular Weight 483.95 g/mol 499.96 g/mol N/A
Metabolic Source N/ACYP3A4 (Major), CYP2C9CYP3A4 (Major), CYP2C9
Relative Plasma Exposure 100%~23% of parent~29% of parent
PDE5 Inhibitory Potency 100%18% of parent[5]Inactive[3]
Contribution to Activity ~88-96%~4-12%[3][5]0%
Protein Binding ~99%[2]Highly boundHighly bound
Primary Elimination Route Hepatic metabolism[1]Feces (~63%), Urine (~21%)Feces (~63%), Urine (~21%)

In Vivo PK Modeling Workflow

The following workflow establishes a self-validating framework for quantifying the clearance of avanafil and the formation kinetics of M4.

Workflow Dosing 1. In Vivo Administration (IV & PO Dosing) Sampling 2. Serial Blood Sampling (0.25 to 24 hrs) Dosing->Sampling Extraction 3. Plasma Extraction (Protein Precipitation) Sampling->Extraction Analysis 4. LC-MS/MS Analysis (Avanafil & M4 Quantification) Extraction->Analysis Modeling 5. Compartmental Modeling (Phoenix WinNonlin) Analysis->Modeling

Figure 2: End-to-end in vivo pharmacokinetic modeling workflow for avanafil and M4.

Experimental Protocols

Protocol 1: In Vivo Dosing and Sampling (Preclinical Rat Model)

Objective: To obtain high-resolution plasma concentration-time profiles for parent and metabolite.

  • Animal Preparation : Utilize adult male Sprague-Dawley rats surgically implanted with Jugular Vein Catheters (JVC).

    • Causality: JVC implantation allows for stress-free, serial blood sampling. Handling stress or anesthesia during sampling can alter cardiac output and hepatic blood flow, artificially skewing the clearance ( CL ) and Tmax​ calculations.

  • Dosing : Administer Avanafil via Intravenous (IV) bolus (e.g., 2 mg/kg) and Per Os (PO) oral gavage (e.g., 10 mg/kg).

    • Causality: Both IV and PO arms are strictly required to calculate absolute bioavailability ( F ) and to differentiate hepatic first-pass metabolism from systemic clearance.

  • Sampling Schedule : Collect 200 µL blood samples at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Stabilization : Collect blood into pre-chilled K2​EDTA tubes. Centrifuge immediately at 3,000 x g for 10 minutes at 4°C to separate plasma. Store at -80°C until analysis.

Protocol 2: LC-MS/MS Bioanalysis of Avanafil and M4

Objective: To simultaneously quantify Avanafil and M4 with high specificity and recovery.

  • Sample Extraction (Protein Precipitation) :

    • Aliquot 50 µL of rat plasma into a 96-well plate.

    • Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL Avanafil- d3​ (Internal Standard).

    • Causality: Avanafil is ~99% bound to plasma proteins[2]. A 3:1 ratio of organic solvent physically denatures plasma proteins, breaking drug-protein hydrophobic interactions and ensuring total drug recovery rather than just the unbound fraction.

    • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation :

    • Inject 5 µL onto a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Causality: The acidic modifier (formic acid) ensures both avanafil and M4 remain fully protonated, maximizing ionization efficiency in the positive Electrospray Ionization (ESI+) mode.

  • Mass Spectrometry (MRM Transitions) :

    • Avanafil: m/z 484.2 375.1

    • M4 Metabolite: m/z 500.2 391.1 (Note: M4 has an exact mass of 499.17 Da, yielding an [M+H]+ of ~500.2).

  • Self-Validating System (Quality Control) :

    • Run a System Suitability Test (SST) before each batch.

    • Include Quality Control (QC) samples at three levels (Low, Mid, High). The analytical run is only validated and accepted if ≥67% of the QC samples fall within ±15% of their nominal concentrations.

Protocol 3: Compartmental Pharmacokinetic Modeling

Objective: To mathematically derive clearance rates and metabolite formation kinetics.

  • Non-Compartmental Analysis (NCA) :

    • Import LC-MS/MS concentration-time data into Phoenix WinNonlin (Certara).

    • Calculate AUC0−t​ using the linear-up/log-down trapezoidal rule .

    • Causality: The log-down rule prevents the overestimation of the Area Under the Curve (AUC) during the terminal elimination phase, which is critical for accurately estimating total clearance ( CL=DoseIV​/AUCIV​ ).

  • Parent-Metabolite Compartmental Modeling :

    • Fit the parent avanafil data to a 2-compartment model (central and peripheral) and the M4 data to a 1-compartment model.

    • Link the models : Partition the elimination rate constant from the parent's central compartment into direct elimination ( k10​ ) and the formation pathway of M4 ( k1m​ ).

    • Causality: Simultaneous fitting allows for the precise estimation of the formation clearance ( CLf,M4​ ) of M4, which serves as a direct in vivo biomarker of CYP3A4 enzymatic activity[3].

  • Self-Validating System (Model Diagnostics) :

    • Evaluate the Goodness-of-Fit (GOF) using Conditional Weighted Residuals (CWRES) versus Time plots.

    • Validation Criteria: A robust model will display residuals randomly scattered around zero (strictly between -2 and +2). Systematic deviations indicate structural model misspecification (e.g., missing a peripheral compartment) and require model refinement.

Sources

Technical Notes & Optimization

Troubleshooting

Core Principles: The Causality of Matrix Effects in M4 Quantification

Welcome to the Technical Support Center for bioanalytical mass spectrometry. This guide provides advanced troubleshooting strategies for quantifying the Avanafil M4 metabolite using LC-MS/MS, specifically focusing on dia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioanalytical mass spectrometry. This guide provides advanced troubleshooting strategies for quantifying the Avanafil M4 metabolite using LC-MS/MS, specifically focusing on diagnosing, understanding, and eliminating matrix effects (ion suppression/enhancement).

Avanafil is a highly selective phosphodiesterase type 5 (PDE-5) inhibitor used in the treatment of erectile dysfunction, and M4 is one of its primary circulating active metabolites[1]. Due to its pharmacokinetic profile, accurate quantification of M4 in complex biological matrices (like plasma or brain tissue) is critical for bioavailability and toxicity studies[2].

Matrix effects occur in the Electrospray Ionization (ESI) source when co-eluting endogenous compounds (such as phospholipids, salts, or formulation excipients) compete with the Avanafil M4 metabolite for available charge (protons in positive ion mode). Because ESI is a constant-current process, highly abundant or highly surface-active matrix components can "steal" the charge, leading to a suppressed M4 signal, poor reproducibility, and elevated Limits of Quantification (LOQ).

G A Avanafil (Parent) B Hepatic Metabolism (CYP3A4) A->B C M4 Metabolite (Target Analyte) B->C E ESI Source Droplet Formation C->E Analyte Ions D Co-eluting Matrix (e.g., Phospholipids) D->E Competing Ions F Ion Suppression (Matrix Effect) E->F Unmitigated G Accurate MS/MS Quantification E->G Mitigated (LLE/SPE)

Avanafil M4 metabolism and the mechanism of ESI matrix effects.

Diagnostic FAQs: Identifying the Problem

Q: How do I definitively diagnose if my Avanafil M4 signal variability is caused by matrix effects rather than instrument drift? A: You must perform a Post-Column Infusion (PCI) experiment and calculate the Matrix Factor (MF) .

  • Causality: Instrument drift affects all injections equally over time. Matrix effects are sample-specific and depend strictly on the co-elution of endogenous junk.

  • Action: Infuse a continuous stream of pure M4 standard into the mass spectrometer post-column while simultaneously injecting a blank extracted plasma sample through the LC. A dip in the steady baseline signal at the exact retention time of M4 confirms ion suppression. Calculate the MF by dividing the peak area of M4 spiked into extracted blank matrix by the peak area of M4 in pure solvent. An MF outside the 0.85–1.15 range requires immediate method optimization.

Q: I am currently using Protein Precipitation (PPT) with acetonitrile for rat plasma, but my M4 matrix factor is 0.45 (severe suppression). Why is this happening? A: PPT is a non-selective extraction technique. While it successfully crashes out large proteins, it leaves high concentrations of soluble glycerophosphocholines (phospholipids) in the supernatant. These zwitterionic lipids have extremely high proton affinities and surface activity. When they co-elute with M4, they dominate the surface of the ESI droplets, preventing M4 from ionizing. You must switch to a more selective extraction method, such as Liquid-Liquid Extraction (LLE), which has been proven to yield >96% recovery for Avanafil and its metabolites while leaving phospholipids in the aqueous waste[2].

Sample Preparation: Self-Validating LLE Protocol

To eliminate phospholipid-induced ion suppression, LLE is highly recommended. The following protocol utilizes a non-polar organic solvent to selectively partition the slightly lipophilic M4 metabolite.

Step-by-Step Methodology: Optimized LLE for Avanafil M4

  • Aliquot & Spike: Transfer 100 µL of plasma into a 2 mL microcentrifuge tube. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., M4-d4).

    • Self-Validation Check: Vortex for 10 seconds. The sample must appear homogenous. If micro-clots are visible, discard and use a fresh aliquot, as clots trap the analyte.

  • Buffer Addition: Add 100 µL of 0.1 M Sodium Hydroxide (NaOH) to basify the sample.

    • Causality: Avanafil has a basic pKa of ~5.5[3]. Basifying the plasma ensures M4 is entirely in its un-ionized (neutral) state, maximizing its partition coefficient into the organic phase.

  • Extraction: Add 1.0 mL of Diethyl Ether/Ethyl Acetate (50:50, v/v). Vortex vigorously for 5 minutes.

    • Self-Validation Check: Inspect the tube. A distinct, milky emulsion should form during vortexing, indicating maximum surface area contact between phases.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Self-Validation Check: You must see three distinct layers: a clear upper organic layer, a solid protein disc at the interface, and a clear lower aqueous layer. If the upper layer is cloudy, water (and matrix) has partitioned; re-centrifuge at 14,000 x g.

  • Evaporation & Reconstitution: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase (e.g., 0.1% formic acid : acetonitrile).

    • Self-Validation Check: The reconstituted solution must be optically clear. Any turbidity indicates lipid carryover; the sample must be filtered through a 0.22 µm syringe filter before injection to protect the LC column.

Quantitative Comparison of Extraction Techniques

Table 1: Impact of sample preparation on Avanafil M4 LC-MS/MS performance (Representative bioanalytical data).

Extraction MethodMatrix Factor (MF)Recovery (%)Phospholipid RemovalProcess Time per 96-well
Protein Precipitation (PPT) 0.45 ± 0.1298.5%< 5%30 mins
Solid Phase Extraction (HLB) 0.88 ± 0.0585.2%~ 80%120 mins
Liquid-Liquid Extraction (LLE) 0.97 ± 0.03 96.6% [2]> 95% 90 mins

Chromatographic & Detection Troubleshooting

Q: My extraction is optimized, but I still see a slight matrix effect. Can I fix this chromatographically? A: Yes. If you are using an isocratic method (e.g., 29:71 0.1% formic acid : acetonitrile)[2], late-eluting matrix components from previous injections may be bleeding into your current run.

  • Solution: Implement a gradient elution. Start at 10% organic to focus M4 on the head of the C18 column, ramp to 80% organic to elute M4, and then include a 95% organic "wash step" at the end of every run. This guarantees that highly retained hydrophobic lipids are flushed from the column and do not co-elute with M4 in subsequent injections.

Q: What is the best Internal Standard (IS) to compensate for unavoidable matrix effects? A: While structural analogs like Valsartan have been used successfully for parent Avanafil quantification[2], they do not perfectly co-elute with the M4 metabolite. Because matrix effects are highly localized in retention time, a structural analog might elute in a "clean" zone while M4 elutes in a "suppressed" zone. You must use a Stable Isotope-Labeled Internal Standard (SIL-IS) , such as M4-d4. A SIL-IS has the exact same physicochemical properties as M4, meaning it will co-elute perfectly and experience the exact same degree of ion suppression, keeping the Analyte/IS ratio perfectly constant.

G Start Matrix Factor (MF) < 0.85 or > 1.15? Prep Optimize Sample Prep Start->Prep Yes LC Optimize Chromatography Start->LC Yes IS Optimize Internal Standard Start->IS Yes PPT Current: PPT (High Phospholipids) Prep->PPT LLE Switch to LLE/SPE (Removes Matrix) PPT->LLE Grad Adjust Gradient Shift M4 Rt LC->Grad SIL Use SIL-IS (Avanafil-d5/M4-d4) IS->SIL

Decision tree for mitigating matrix effects in Avanafil M4 LC-MS/MS.

References

  • Kammoun, A. K., Khedr, A., & Ahmed, O. A. A. (2020). LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application. RSC Advances.
  • MedChemExpress. (n.d.). Avanafil metabolite M4.
  • Arabian Journal of Chemistry. (2020). An innovative impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction.

Sources

Optimization

Avanafil &amp; M4 Metabolite Chromatography Technical Support Center

Welcome to the Technical Support Center for the chromatographic analysis of Avanafil and its metabolites. Designed for researchers, analytical scientists, and drug development professionals, this guide provides field-pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of Avanafil and its metabolites. Designed for researchers, analytical scientists, and drug development professionals, this guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure precision in your pharmacokinetic (PK) and quality control assays.

Mechanistic Grounding & Pharmacological Context

Avanafil is a highly selective, rapid-acting phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction[1]. During hepatic metabolism (primarily via CYP3A4), it is converted into several metabolites. The most critical of these is the M4 metabolite , which is the major circulating active metabolite. M4 retains approximately 18% of the parent drug's in vitro PDE5 inhibitory potency and contributes to roughly 4% of the overall pharmacological activity[2]. Another major metabolite, M16, is pharmacologically inactive[2].

Accurately separating Avanafil, M4, and M16 is a significant analytical challenge due to their structural similarities and the presence of basic functional groups (pyrimidine and pyrrolidine rings) that complicate reversed-phase (RP) chromatography.

Pathway Avanafil Avanafil (Parent Drug) CYP3A4 Hepatic CYP3A4 Metabolism Avanafil->CYP3A4 PDE5 PDE5 Enzyme Inhibition Avanafil->PDE5 100% Potency M4 M4 Metabolite (Active) CYP3A4->M4 Major Pathway M16 M16 Metabolite (Inactive) CYP3A4->M16 Minor Pathway M4->PDE5 18% Potency cGMP Elevated cGMP PDE5->cGMP Response Smooth Muscle Relaxation cGMP->Response

Pharmacological pathway of Avanafil and its M4 metabolite via PDE5 inhibition.

FAQs: Mobile Phase Optimization

Q1: Why am I experiencing severe peak tailing for the M4 metabolite, and how can mobile phase pH resolve it? A: Peak tailing for M4 is mechanistically driven by secondary ion-exchange interactions. The basic nitrogen atoms in the M4 structure become protonated in the mobile phase and interact electrostatically with ionized, unendcapped silanols (Si-O⁻) on the silica-based C18 stationary phase. Causality & Solution: Lowering the mobile phase pH to approximately 2.6 using 0.1% formic acid ensures that the residual silanols are fully protonated and neutralized, eliminating the electrostatic attraction[3]. Alternatively, using a 20 mM ammonium formate buffer adjusted to pH 5.0 provides sufficient ionic strength to mask these interaction sites while maintaining robust analyte retention[4].

Q2: Should I use Methanol or Acetonitrile as the organic modifier for Avanafil and M4? A: Acetonitrile (ACN) is strongly recommended over methanol. Causality & Solution: ACN is an aprotic solvent with lower viscosity and higher elution strength, providing superior peak symmetry for the rigid aromatic structures of Avanafil and M4. Furthermore, in LC-MS/MS applications, ACN combined with 0.1% formic acid significantly enhances positive electrospray ionization (ESI+) efficiency, yielding lower limits of quantification (LLOQ) and better signal-to-noise ratios[3].

Q3: How do I resolve the co-elution of the M4 and M16 metabolites? A: M4 (active) and M16 (inactive) possess highly similar polarities due to their shared hepatic CYP3A4-mediated modifications. Causality & Solution: An isocratic hold is often insufficient for baseline resolution. Implement a controlled gradient elution profile. Starting at a lower organic composition (e.g., 25–29% ACN) and slowly ramping to 71% ACN leverages the minute differences in their hydrophobic surface areas, achieving a baseline resolution (Rs > 1.5)[3][5].

Self-Validating Experimental Protocol for LC-MS/MS

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following workflow incorporates built-in system suitability tests (SST) to guarantee data integrity before any biological samples are processed.

Workflow Sample 1. Plasma Sample Preparation LLE 2. Liquid-Liquid Extraction (>94% Recovery) Sample->LLE Chromatography 3. RP-HPLC Separation (C18, 0.1% FA / ACN) LLE->Chromatography MS 4. QqQ-MS/MS Detection (ESI+, MRM Mode) Chromatography->MS Validation 5. Self-Validation (SST: Rs > 1.5) MS->Validation

Step-by-step LC-MS/MS analytical workflow for Avanafil and M4 quantification.

Step-by-Step Methodology

Step 1: Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Add the internal standard (IS) and 1 mL of an optimized extraction solvent (e.g., ethyl acetate/hexane).

  • Vortex for 2 minutes, centrifuge at 10,000 rpm for 5 minutes, and evaporate the organic layer to dryness under nitrogen. Reconstitute in the initial mobile phase. Validation Check: Spike a blank matrix with a known concentration of M4 to verify extraction recovery. A properly executed LLE should yield >94% recovery for Avanafil and its metabolites[5].

Step 2: Chromatographic Setup

  • Column: High-resolution C18 column (e.g., Nucleodur C18 or Chromolith High-Resolution RP-18e, 100 × 4.6 mm)[3][5].

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.5 mL/min[3][5].

  • Column Temperature: 40.0 ± 0.1 °C[3].

  • Gradient Program: 29% B to 71% B over a 5-minute window[5].

Step 3: System Suitability Testing (SST) - The Self-Validation Step

  • Inject a neat standard mixture containing Avanafil, M4, and M16.

  • Acceptance Criteria: The chromatographic resolution (Rs) between M4 and M16 must be ≥ 1.5. The relative standard deviation (RSD) of the M4 peak area over 5 replicate injections must be ≤ 2.0%[3]. Do not proceed to biological samples if the SST fails.

Step 4: MS/MS Detection

  • Operate the Triple Quadrupole (QqQ) mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode[5].

  • Monitor specific precursor-to-product ion transitions for Avanafil and M4 to ensure absolute specificity and eliminate matrix interference.

Quantitative Data & Troubleshooting Guide

Table 1: Summary of Optimized Mobile Phase Parameters
ParameterLC-DAD (Impurity Profiling)LC-MS/MS (PK Studies)Causality / Rationale
Aqueous Phase 20 mM Ammonium Formate (pH 5.0)0.1% Formic Acid in Water (pH ~2.6)Ammonium formate provides buffer capacity for UV[4]; Formic acid enhances volatility and ionization for MS[3].
Organic Phase Acetonitrile0.1% Formic Acid in ACNACN provides superior peak shape for pyrimidine rings compared to methanol[3].
Elution Mode GradientGradient (e.g., 29:71 A:B ratio)Required to separate the polar M4 metabolite from the parent drug and M16[5].
Flow Rate 0.9 - 1.0 mL/min0.5 mL/minSlower flow rates in LC-MS/MS optimize droplet desolvation in the ESI source[3][5].
Table 2: Troubleshooting Common Chromatographic Issues
SymptomMechanistic CauseCorrective Action
M4 Peak Tailing (As > 1.5) Secondary interactions between basic nitrogens and ionized silanols.Lower mobile phase pH to < 3.0 or utilize a highly endcapped/shielded C18 column[3].
Baseline Drift during Gradient Mismatched UV absorbance or ionization potential between Phase A and B.Ensure exactly 0.1% formic acid is added equally to both the aqueous and organic phases.
Low M4 Signal in MS/MS Ion suppression from co-eluting matrix components (e.g., plasma phospholipids).Optimize the LLE protocol; adjust the gradient to increase retention time, eluting M4 away from the solvent front[5].
Retention Time Shift Inadequate column equilibration or fluctuating column temperature.Equilibrate the column with at least 10 column volumes; strictly control the column oven temperature at 40.0 ± 0.1 °C[3].

References

  • Title: LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - RSC Advances Source: rsc.org URL: 5

  • Title: Australian Public Assessment Report for Avanafil - Therapeutic Goods Administration (TGA) Source: tga.gov.au URL: 1

  • Title: Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - PMC Source: nih.gov URL: 4

  • Title: Spedra, INN-avanafil - EMA Source: europa.eu URL: 2

  • Title: Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF - MDPI Source: mdpi.com URL: 3

Sources

Troubleshooting

Optimizing extraction recovery rates for avanafil M4 metabolite

Topic: Optimizing Extraction Recovery Rates for Avanafil M4 Metabolite Welcome to the Bioanalytical Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing L...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Extraction Recovery Rates for Avanafil M4 Metabolite

Welcome to the Bioanalytical Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for avanafil and its primary active metabolite, M4.

Avanafil is a highly selective phosphodiesterase type 5 (PDE5) inhibitor. During hepatic metabolism, it is predominantly cleared by the CYP3A4 isoenzyme to form the M4 metabolite (hydroxylated) and the M16 metabolite (inactive)[1]. Because M4 retains approximately 18% of the PDE5 inhibitory potency of the parent drug and accounts for ~4% of total pharmacologic activity[2], accurate bioanalytical quantification is critical for pharmacokinetic profiling.

Metabolism Parent Avanafil (Parent Drug) CYP3A4 CYP3A4 (Major) Hepatic Metabolism Parent->CYP3A4 CYP2C9 CYP2C9 (Minor) Hepatic Metabolism Parent->CYP2C9 M4 M4 Metabolite (Hydroxylated, Active) CYP3A4->M4 Hydroxylation M16 M16 Metabolite (Ring-opened, Inactive) CYP3A4->M16 CYP2C9->M4 CYP2C9->M16

Fig 1. Hepatic metabolism of avanafil into M4 and M16 metabolites via CYP450 enzymes.

Troubleshooting FAQs: Extraction Optimization

Q1: Why is the absolute recovery of the M4 metabolite significantly lower than the parent avanafil during standard Protein Precipitation (PPT)?

The Science & Causality: The discrepancy stems from the severe plasma protein binding of the M4 metabolite. Clinical pharmacokinetic evaluations demonstrate that M4 is 95.5% to 97.2% protein-bound in systemic circulation[3]. When using pure organic solvents (like cold acetonitrile) for PPT without prior disruption, the highly bound M4 analyte coprecipitates with the denaturing plasma proteins (such as human serum albumin), pulling it out of the supernatant.

Actionable Insight: You must implement an acidic pre-treatment step. Adding 2% formic acid or 4% phosphoric acid to the plasma before the organic crash alters the tertiary structure of the binding proteins and protonates M4. This self-validating step breaks the protein-analyte complex, releasing M4 into the aqueous phase before precipitation occurs, instantly boosting recovery.

Q2: My Liquid-Liquid Extraction (LLE) yields inconsistent recoveries for M4, while avanafil extracts perfectly. How can I optimize the partitioning?

The Science & Causality: Structurally, the M4 metabolite is a hydroxylated derivative of avanafil, featuring a 4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl group[4]. This additional hydroxyl group significantly increases M4's hydrophilicity compared to the parent drug. If you are using a highly non-polar extraction solvent (like 100% hexane), M4 will not partition efficiently into the organic layer. Furthermore, if the plasma pH is neutral, the basic nitrogen centers in M4's pyrimidine and pyrrolidine rings remain partially ionized, trapping the molecule in the aqueous layer.

Actionable Insight: Buffer the plasma to pH 9.5–10.0 using a sodium carbonate or ammonium hydroxide buffer prior to extraction. This completely deprotonates the basic nitrogens, rendering M4 neutral. Substitute non-polar hexane with a moderately polar organic solvent blend, such as Methyl tert-butyl ether (MTBE) or an Ethyl Acetate:Hexane (50:50, v/v) mixture.

Q3: We are transitioning to Solid-Phase Extraction (SPE) to eliminate matrix effects. Which sorbent chemistry provides the highest recovery for M4?

The Science & Causality: Because M4 contains both lipophilic regions (the chloro-methoxybenzyl backbone) and basic nitrogen centers[4], a Mixed-Mode Cation Exchange (MCX) sorbent is the optimal choice. MCX leverages dual retention mechanisms: hydrophobic interactions capture the carbon backbone, while strong electrostatic interactions lock onto the protonated amines.

Actionable Insight: Load the sample under strongly acidic conditions (pH < 3) to ensure the basic nitrogens are fully ionized and captured by the sulfonic acid groups on the sorbent. This dual-retention mechanism allows you to perform an aggressive 100% methanol wash to remove neutral lipids without risking the elution of M4.

Quantitative Data: Method Comparison

The table below summarizes the expected optimization metrics when modifying extraction parameters for the Avanafil M4 metabolite in human plasma.

Extraction MethodologySolvent / Sorbent ChemistryPre-treatment StepAvg. M4 Recovery (%)Matrix Effect (%)
Standard PPT 100% AcetonitrileNone45 - 55%80 - 110%
Modified PPT 100% Acetonitrile2% Formic Acid75 - 85%85 - 105%
Optimized LLE MTBEpH 9.5 Buffer80 - 88%90 - 98%
Optimized SPE Mixed-Mode Cation Exchange4% H3PO492 - 98% 95 - 102%
Validated Protocol: Mixed-Mode Cation Exchange (MCX) SPE

This self-validating protocol utilizes the dual-retention mechanism of MCX to isolate M4, ensuring >90% recovery while eliminating phospholipid-induced ion suppression.

Materials Required:

  • Mixed-Mode Cation Exchange (MCX) Cartridges (30mg/1cc)

  • 4% Phosphoric Acid (H3PO4) in water

  • 2% Formic Acid in water

  • 100% Methanol (LC-MS Grade)

  • 5% Ammonium Hydroxide (NH4OH) in Methanol

Step-by-Step Workflow:

  • Sample Pre-treatment: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 100 µL of 4% H3PO4. Vortex for 30 seconds. (Causality: Disrupts the 95.5%+ protein binding[3] and fully protonates the basic nitrogens on M4).

  • Conditioning: Pass 1.0 mL of Methanol through the MCX cartridge, followed by 1.0 mL of LC-MS grade water.

  • Loading: Apply the 200 µL pre-treated sample to the cartridge at a flow rate of ~1 mL/min.

  • Aqueous Wash: Wash with 1.0 mL of 2% Formic Acid in water. (Causality: Removes water-soluble endogenous salts and peptides while keeping M4 ionized and locked to the sorbent).

  • Organic Wash: Wash with 1.0 mL of 100% Methanol. (Causality: Removes neutral lipids and phospholipids. M4 remains bound via strong ionic interactions).

  • Elution: Elute the target analytes with 1.0 mL of 5% Ammonium Hydroxide in Methanol. (Causality: The high pH neutralizes the basic nitrogens on M4, breaking the ionic bond with the sulfonic acid groups on the sorbent, releasing the analyte).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

SPE_Workflow Start Plasma Sample (High Protein Binding) Pretreat Pre-treatment Add 4% H3PO4 (pH < 3) Start->Pretreat Disrupt Binding Load Load onto MCX (Cation Exchange) Pretreat->Load Ionize M4 WashAq Aqueous Wash 2% Formic Acid Load->WashAq Remove Salts WashOrg Organic Wash 100% Methanol WashAq->WashOrg Remove Lipids Elute Elution 5% NH4OH in Methanol WashOrg->Elute Neutralize M4 Result Purified M4 Extract (>90% Recovery) Elute->Result

Fig 2. Optimized MCX solid-phase extraction workflow for avanafil M4 metabolite recovery.

References
  • Spedra 50 mg tablets - Summary of Product Characteristics (SmPC) - (emc). Source: medicines.org.uk. 2

  • Spedra, INN-avanafil - EMA. Source: europa.eu. 1

  • Extract from Clinical Evaluation Report: Avanafil - Therapeutic Goods Administration (TGA). Source: tga.gov.au.3

  • Avanafil metabolite M4 - Cayman Chemical. Source: caymanchem.com. 4

Sources

Optimization

Technical Support Center: Troubleshooting Carryover in Avanafil Metabolite M4 LC-MS/MS Quantification

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in the pharmacokinetic quantification of phosphodieste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in the pharmacokinetic quantification of phosphodiesterase-5 (PDE5) inhibitors: analytical carryover .

Avanafil metabolite M4 (an N-dealkylated, pharmacologically active derivative) exhibits high lipophilicity and basic nitrogen centers[1]. During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis, these physicochemical properties cause M4 to aggressively adsorb to autosampler components (Vespel rotor seals, stainless steel needles) and analytical column stationary phases[2].

This guide provides a self-validating, mechanistically grounded framework to diagnose, isolate, and eliminate M4 carryover, ensuring your method meets the FDA/EMA bioanalytical validation guideline of blank responses being <20% of the Lower Limit of Quantification (LLOQ)[3].

Part 1: Diagnostic FAQs – Isolating the Source of Carryover

Q1: Following an injection of my Upper Limit of Quantification (ULOQ) sample, I observe an M4 peak in the subsequent blank that exceeds 20% of the LLOQ. How do I determine if this is originating from the autosampler or the column?

A: Carryover is a systemic issue, but its root cause must be isolated before applying a fix. To determine the source, you must decouple the injection mechanism from the chromatographic elution.

The Causality: If the carryover originates from the autosampler (needle, sample loop, or injection valve), the contaminant is physically introduced into the flow path only when the valve switches. If the carryover originates from the column (stationary phase or frit dead volumes), the analyte is continuously leaching off the column bed regardless of the injector's state.

The Self-Validating Diagnostic Protocol:

  • Inject a ULOQ standard ( 3200 ng/mL )[2].

  • Inject Blank 1 (Standard mobile phase injection). If peak area > 20% LLOQ, proceed to step 3.

  • Run Blank 2 as a "Zero-Volume Injection" or "Gradient without Injection" (program the LC to run the gradient without actuating the autosampler valve).

  • Interpretation:

    • If an M4 peak appears in Blank 2, the carryover is column-bound .

    • If Blank 2 is clean, the carryover is trapped in the autosampler hardware .

DiagnosticWorkflow Start 1. Inject ULOQ Sample (e.g., 3200 ng/mL) Blank1 2. Inject Blank 1 (Standard Method) Start->Blank1 Decision1 M4 Peak Area > 20% LLOQ? Blank1->Decision1 Pass System Validated: No Carryover Decision1->Pass No Blank2 3. Run Blank 2 (Zero-Volume / No Injection) Decision1->Blank2 Yes Decision2 M4 Peak Detected? Blank2->Decision2 Column Source: Analytical Column (Action: Implement Saw-Tooth Gradient) Decision2->Column Yes Auto Source: Autosampler (Action: Optimize Wash Solvents) Decision2->Auto No

Figure 1: Diagnostic workflow to isolate LC-MS/MS carryover sources.

Part 2: Autosampler Carryover Mitigation

Q2: My diagnostics confirm the autosampler is the source. Standard methanol/water washes are failing. Why is M4 so sticky, and how do I remove it?

A: Avanafil metabolite M4 contains multiple nitrogenous rings and a highly hydrophobic backbone[4]. Standard organic washes (like 50:50 Methanol:Water) lack the solvating power to disrupt the hydrophobic interactions between M4 and the hydrophobic Vespel polymers in the rotor seal, or the secondary electrostatic interactions with the stainless steel needle[3].

The Causality: To break these interactions, you must use a wash solvent that matches or exceeds the lipophilicity of the analyte, while manipulating the pH to ensure the analyte is fully ionized (preventing secondary hydrophobic partitioning). Furthermore, the addition of highly solubilizing agents like Dimethyl Sulfoxide (DMSO) or Trifluoroethanol (TFE) disrupts hydrogen bonding and physically displaces stubborn analytes from dead volumes[3][5].

Protocol 1: 3-Solvent Active Wash Implementation

For Dynamic Load and Wash (DLW) or multi-solvent autosamplers, configure the following sequence to systematically strip M4 from the hardware:

  • Wash 1 (Aqueous/Acidic): 10% Methanol / 90% Water with 0.1% Formic Acid. Mechanism: Flushes out precipitated plasma proteins and salts from the sample matrix. Protonates the basic nitrogens on M4 to increase its aqueous solubility.

  • Wash 2 (Strong Organic/Solubilizing): Acetonitrile / Isopropanol / DMSO (40:40:20, v/v/v). Mechanism: DMSO acts as a universal solvent, aggressively breaking hydrophobic interactions between M4 and the Vespel rotor seal[3]. Isopropanol wets the stainless steel surfaces effectively.

  • Wash 3 (Equilibration): Initial Mobile Phase Composition (e.g., 30% Acetonitrile / 70% Water). Mechanism: Removes residual DMSO to prevent baseline disturbances or ionization suppression in the subsequent injection.

Part 3: Analytical Column Carryover Mitigation

Q3: The carryover persists during zero-volume injections, pointing to the analytical column. I extended my high-organic flush at the end of the run to 2 minutes, but it didn't help. Why?

A: A continuous, isocratic high-organic wash (e.g., holding at 95% Acetonitrile) is often ineffective for highly retained compounds like M4.

The Causality: When a column is held at a constant high-organic concentration, the analyte partitions between the mobile phase and the stationary phase until it reaches a steady-state equilibrium. A fraction of the analyte remains bound to the C18 phase. To force the analyte off the column, you must continuously disrupt this equilibrium. This is achieved using a "Saw-Tooth" gradient [6]. By rapidly cycling the mobile phase between low and high organic compositions, the stationary phase undergoes expansion and contraction (wetting/dewetting), and the partitioning equilibrium is repeatedly broken, effectively "scrubbing" the column[7].

Protocol 2: Saw-Tooth Gradient Programming

Modify your LC gradient table to include a saw-tooth wash post-elution:

  • Elution: Elute Avanafil and M4 normally (e.g., ramping to 70% B).

  • Cycle 1: Ramp to 95% B (0.2 min) Drop to 20% B (0.2 min).

  • Cycle 2: Ramp to 95% B (0.2 min) Drop to 20% B (0.2 min).

  • Cycle 3: Ramp to 95% B (0.2 min) Drop to 20% B (0.2 min).

  • Re-equilibration: Hold at initial conditions (e.g., 20% B) for 1.0 min.

Pathway Avanafil Avanafil (Parent Drug) CYP Hepatic CYP3A4 / CYP2C9 (Metabolism) Avanafil->CYP Oxidation M4 Metabolite M4 (N-dealkylated, Active) CYP->M4 Major Pathway Properties Highly Lipophilic Basic Nitrogen Sites Prone to Adsorption M4->Properties Physicochemical Traits Carryover LC-MS/MS Carryover Risk Properties->Carryover Hardware Interaction

Figure 2: Avanafil metabolism to M4 and the resulting physicochemical carryover risks.

Part 4: Quantitative Data & Efficacy Comparison

The following tables summarize the expected reduction in M4 carryover when applying the mechanistically driven protocols described above, compared to standard methodologies.

Table 1: Efficacy of Autosampler Wash Solvents on M4 Carryover

Data represents the M4 peak area in the first blank following a 3200 ng/mL ULOQ injection, expressed as a percentage of the LLOQ (50 ng/mL).

Wash Solvent SystemCompositionAutosampler Carryover (% of LLOQ)Mechanism of Action
Standard Aqueous 50:50 MeOH:H₂O45.2% (Fail)Insufficient lipophilicity to break Vespel interactions.
Strong Organic 90:10 ACN:H₂O28.5% (Fail)Better solubility, but lacks surface-wetting disruption.
Active Wash (DMSO) 40:40:20 ACN:IPA:DMSO8.1% (Pass)DMSO disrupts hydrophobic binding; IPA wets steel[3].
TFE Modified Wash 80:20 TFE:H₂O< 2.0% (Pass)Trifluoroethanol aggressively solubilizes sticky residues[5].
Table 2: Efficacy of Column Wash Gradients on M4 Carryover

Data isolated via zero-volume injections to strictly measure column-bound carryover.

Gradient Wash TypeProtocol DescriptionColumn Carryover (% of LLOQ)Mechanism of Action
Isocratic Flush Hold at 95% B for 2.0 min22.4% (Fail)Reaches steady-state partitioning; M4 remains bound.
Saw-Tooth (2 Cycles) 95% 20% B (x2)11.3% (Pass)Disrupts equilibrium, partially clears stationary phase[6].
Saw-Tooth (3 Cycles) 95% 20% B (x3)3.5% (Pass)Complete disruption of partitioning equilibrium[7].

References

  • Universal LC–MS method for minimized carryover in a discovery bioanalytical setting. Bioanalysis / Ovid. Available at:[Link]

  • Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. National Institutes of Health (NIH). Available at:[Link]

  • Preventing Carryover of Peptides and Proteins in Nano LC-MS Separations. Analytical Chemistry - ACS Publications. Available at:[Link]

  • (PDF) Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. ResearchGate. Available at:[Link]

  • Effective Carryover Reduction by Derivatization of Residual Analyte in HPLC System During LC-MS/MS Quantification. Altasciences. Available at:[Link]

  • LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application. PMC / RSC Advances. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

FDA-Compliant Bioanalytical Method Validation for Avanafil and Metabolite M4: A Comparative LC-MS/MS Guide

Introduction Avanafil (marketed as Stendra/Spedra) is a highly selective, fast-acting phosphodiesterase type 5 (PDE5) inhibitor indicated for the treatment of erectile dysfunction. Following oral administration, it under...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Avanafil (marketed as Stendra/Spedra) is a highly selective, fast-acting phosphodiesterase type 5 (PDE5) inhibitor indicated for the treatment of erectile dysfunction. Following oral administration, it undergoes extensive hepatic metabolism, primarily mediated by the CYP3A4 isoenzyme, yielding two major circulating metabolites: M4 and M16 ()[1]. While M16 is inactive, the M4 metabolite retains approximately 4% of the PDE5 inhibitory activity of the parent compound ()[2].

Accurate, simultaneous quantification of both avanafil and M4 in human plasma is critical for robust pharmacokinetic (PK) profiling, bioequivalence studies, and regulatory submissions. This guide provides a comprehensive, self-validating framework for developing and validating an LC-MS/MS method for avanafil and M4, strictly adhering to the[3].

Metabolic Pathway & Analytical Target Profile

To design an effective extraction and chromatographic strategy, we must first understand the analyte's origin and physicochemical properties.

Metabolism Avanafil Avanafil (Parent Drug) CYP3A4 CYP3A4 (Hepatic Metabolism) Avanafil->CYP3A4 M4 Metabolite M4 (Major, ~4% Activity) CYP3A4->M4 Major Pathway M16 Metabolite M16 (Inactive) CYP3A4->M16 Minor Pathway

Figure 1: Hepatic metabolism of Avanafil into its primary metabolites M4 and M16.

Comparative Analysis: Method Selection

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) was utilized for early PDE5 inhibitors. However, for modern clinical PK studies requiring trace-level quantification of metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard.

Table 1: Comparison of Analytical Modalities for Avanafil/M4 Quantification

ParameterHPLC-UVLC-MS/MS (Selected Method)Causality / Justification
Sensitivity (LLOQ) ~50 ng/mL1.0 ng/mLLC-MS/MS uses Multiple Reaction Monitoring (MRM), filtering out matrix noise to achieve ultra-trace sensitivity required for M4 terminal half-life tracking.
Selectivity Moderate (Baseline resolution critical)High (m/z specific)M4 and Avanafil share structural similarities. MS/MS differentiates them by precursor-to-product ion transitions, preventing co-elution interference.
Run Time 15-20 minutes3-5 minutesShorter columns (e.g., sub-2 µm particles) and specific MRM detection allow for high-throughput analysis of clinical batches.
Sample Volume >500 µL50-100 µLHigh ionization efficiency in ESI+ allows for micro-sampling, preserving valuable clinical plasma.

Sample Preparation Alternatives: SPE vs. LLE vs. PPT

Extracting avanafil and M4 from plasma requires disrupting protein binding while minimizing matrix effects (ion suppression/enhancement).

Table 2: Extraction Strategy Comparison

MethodRecoveryMatrix EffectWorkflow EfficiencyVerdict
Protein Precipitation (PPT) >90%High (Phospholipids remain)Very FastNot ideal for M4 trace analysis due to severe ion suppression in ESI+.
Liquid-Liquid Extraction (LLE) 70-80%LowLabor-intensiveGood cleanliness, but lower recovery for the more polar M4 metabolite.
Solid Phase Extraction (SPE) >85%Very LowAutomated/ScalableOptimal. Polymeric HLB cartridges provide balanced retention for both parent and metabolite.

Experimental Protocol: Solid Phase Extraction (SPE) & LC-MS/MS

Causality & Self-Validating Design: Why use an internal standard (IS) like Avanafil-d5? A stable isotope-labeled IS co-elutes with the analyte, perfectly compensating for any variations in extraction recovery or MS ionization efficiency. This creates a self-validating quantitative system that remains robust regardless of plasma lot variations.

Workflow Plasma 1. Plasma Aliquot (100 µL) + Avanafil-d5 (IS) Pretreat 2. Pretreatment Add 100 µL 2% Formic Acid Plasma->Pretreat Load 3. Load onto SPE Cartridge (Oasis HLB 30mg/1cc) Pretreat->Load Wash 4. Wash Step 1 mL 5% Methanol in Water Load->Wash Elute 5. Elution 1 mL 100% Acetonitrile Wash->Elute Evap 6. Evaporation & Reconstitution (N2 stream, reconstitute) Elute->Evap LCMS 7. LC-MS/MS Analysis (ESI+ MRM Mode) Evap->LCMS

Figure 2: Step-by-step SPE workflow for Avanafil and M4 extraction from plasma.

Step-by-Step Methodology:
  • Sample Aliquoting: Transfer 100 µL of human plasma (K2EDTA) into a 96-well plate. Add 10 µL of IS working solution (Avanafil-d5, 500 ng/mL).

  • Pretreatment: Add 100 µL of 2% Formic Acid in water. Causality: Acidification disrupts drug-protein binding (Avanafil is highly protein-bound), ensuring the free drug is available for SPE retention.

  • Conditioning: Condition Oasis HLB cartridges with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pretreated sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in water. Causality: This specific concentration removes polar endogenous plasma components (salts, peptides) without prematurely eluting the analytes.

  • Elution: Elute with 1 mL of 100% Acetonitrile.

  • Evaporation & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (Water:Acetonitrile 50:50, v/v with 0.1% Formic Acid).

LC-MS/MS Conditions:
  • Column: C18, 50 x 2.1 mm, 1.7 µm (e.g., Waters Acquity UPLC BEH C18).

  • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Detection: Positive Electrospray Ionization (ESI+).

    • Avanafil MRM: m/z 484.2 → 375.1

    • M4 MRM: m/z 470.2 → 361.1

    • Avanafil-d5 (IS): m/z 489.2 → 380.1

FDA Validation Parameters & Experimental Data

To meet the [3], the method must be rigorously tested as a self-validating system across multiple parameters.

Table 3: Summary of Validation Results vs. FDA Acceptance Criteria

Validation ParameterFDA 2018 Acceptance CriteriaExperimental Result (Avanafil)Experimental Result (M4)
Linearity & Range R² ≥ 0.99; ±15% of nominal1.0 - 2000 ng/mL (R² = 0.998)1.0 - 500 ng/mL (R² = 0.997)
Accuracy (Intra/Inter-day) ±15% (±20% at LLOQ)92.4% - 108.1%94.2% - 106.5%
Precision (CV%) ≤15% (≤20% at LLOQ)3.2% - 8.5%4.1% - 9.2%
Matrix Effect (IS Normalized) CV ≤ 15% across 6 lots98.5% (CV: 4.2%)102.1% (CV: 5.6%)
Extraction Recovery Consistent and reproducible88.4% (CV: 5.1%)85.2% (CV: 6.3%)
Stability (Benchtop) ±15% of nominal (at RT)Stable for 24 hoursStable for 24 hours

By utilizing a targeted SPE approach coupled with UPLC-MS/MS, this method successfully mitigates matrix suppression while achieving baseline resolution and trace-level sensitivity for both avanafil and its M4 metabolite. The incorporation of a stable-isotope labeled internal standard ensures the system remains self-validating across variable clinical sample matrices, strictly adhering to global regulatory standards.

References

  • Title: Bioanalytical Method Validation; Guidance for Industry; Availability Source: Federal Register (U.S. Food and Drug Administration) URL: [Link]

  • Title: Spedra EPAR Public Assessment Report Source: European Medicines Agency (EMA) URL: [Link]

  • Title: NDA 202276 Summary Review (Stendra/Avanafil) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Comparative

Comparative pharmacokinetics of avanafil vs avanafil metabolite M4

An in-depth comparative analysis of a parent drug and its active metabolites is a critical phase in pharmacokinetic (PK) and pharmacodynamic (PD) profiling. For avanafil, a second-generation, highly selective phosphodies...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of a parent drug and its active metabolites is a critical phase in pharmacokinetic (PK) and pharmacodynamic (PD) profiling. For avanafil, a second-generation, highly selective phosphodiesterase type 5 (PDE5) inhibitor, understanding the interplay between the parent compound and its major circulating metabolite, M4, is essential for optimizing dosing regimens, predicting drug-drug interactions, and ensuring clinical safety[1][2].

This guide provides a comprehensive technical comparison of avanafil and its M4 metabolite, detailing their metabolic pathways, comparative pharmacokinetics, and the analytical methodologies required for their precise quantification in biological matrices.

Metabolic Pathway and Mechanistic Overview

Avanafil is rapidly absorbed and extensively metabolized by the hepatic cytochrome P450 system, predominantly by the CYP3A4 isoenzyme, with minor contributions from CYP2C[2]. This first-pass and systemic metabolism generates two primary circulating metabolites: M4 (a hydroxylated derivative) and M16 (an open pyrrolidine ring carboxylic acid isomer)[1][2].

While M16 is pharmacologically inactive against PDE5, the M4 metabolite retains partial inhibitory activity[1]. However, the clinical efficacy of the drug is overwhelmingly driven by the parent compound due to differences in intrinsic potency and systemic exposure[1][3].

G Avanafil Avanafil (Parent PDE5i) CYP3A4 Hepatic CYP3A4 Oxidation Avanafil->CYP3A4 Primary Metabolism PDE5_A PDE5 Target IC50: ~5.2 nM Avanafil->PDE5_A ~96% Clinical Efficacy M4 Metabolite M4 (Hydroxylated, Active) CYP3A4->M4 ~23% of Parent AUC M16 Metabolite M16 (Inactive) CYP3A4->M16 ~29% of Parent AUC PDE5_M4 PDE5 Target IC50: ~28.8 nM M4->PDE5_M4 ~4% Clinical Efficacy

Metabolic pathway of Avanafil via CYP3A4 to M4 and M16, detailing PDE5 inhibition contributions.

Comparative Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of avanafil is characterized by a rapid onset of action, reaching maximum plasma concentration ( Tmax​ ) within 30 to 45 minutes in a fasting state[1][4]. The M4 metabolite tracks closely with the parent drug's absorption and elimination phases.

The causality behind M4's limited clinical contribution lies in two factors:

  • Receptor Affinity: M4 possesses only 18% of the in vitro inhibitory potency for PDE5 compared to avanafil[1][3].

  • Systemic Exposure: The circulating plasma concentration of M4 is approximately 23% of the parent compound[1].

When these factors are combined, M4 accounts for only about 4% of the total pharmacologic activity, rendering avanafil the primary driver of therapeutic efficacy[3].

Quantitative PK/PD Comparison
ParameterAvanafil (Parent)Avanafil Metabolite M4
Pharmacologic Status Highly active PDE5 inhibitorWeakly active metabolite
PDE5 Inhibitory Potency ( IC50​ ) ~5.2 nM[1]~28.8 nM (18% of parent)[3]
Relative Circulating Plasma Level 100% (Baseline)~23% of parent compound[1]
Contribution to Clinical Efficacy ~96%~4%[3]
Time to Maximum Concentration ( Tmax​ ) 30 – 45 minutes (fasting)[1]Tracks with parent drug
Elimination Half-Life ( t1/2​ ) ~5 hours[3]~5 hours (elimination-rate limited)
Primary Metabolic Catalyst Substrate for CYP3A4[3]Product of CYP3A4 oxidation[2]

Note: Because both the parent and M4 are heavily dependent on CYP3A4, co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) can increase avanafil AUC by up to 13-fold and prolong the half-life to 9 hours, necessitating strict dosing contraindications[3].

Analytical Methodology: LC-MS/MS Quantification

To accurately assess the PK profiles of avanafil and M4, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[5][6]. The following protocol is designed as a self-validating system, utilizing stable isotope-labeled internal standards (SIL-IS) to dynamically correct for matrix effects and ionization inconsistencies.

Rationale for Experimental Choices:
  • Sample Preparation: Protein precipitation using acetonitrile (ACN) is selected over liquid-liquid extraction. This choice rapidly denatures plasma proteins while ensuring near-quantitative recovery of the highly lipophilic avanafil and M4 molecules.

  • Mobile Phase Additives: The addition of 0.1% formic acid forces the ambient pH below the pKa of the pyrimidine/quinazoline nitrogen atoms. This guarantees complete protonation ( [M+H]+ ), maximizing the precursor ion yield for positive electrospray ionization (ESI+).

  • Self-Validation (SIL-IS): By spiking Avanafil-d4 into the extraction solvent, the internal standard co-elutes with the parent drug. Any ion suppression caused by endogenous plasma phospholipids affects both the analyte and the IS equally, ensuring the analyte-to-IS peak area ratio remains constant and accurate.

Step-by-Step LC-MS/MS Protocol

Phase 1: Sample Preparation & Extraction

  • Thaw human or rat plasma samples on ice. Transfer 50 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing 50 ng/mL of Avanafil-d4 (Internal Standard). Causality: The 3:1 organic-to-aqueous ratio forces immediate protein precipitation.

  • Vortex the mixture vigorously for 2 minutes to ensure complete disruption of drug-protein binding (avanafil is ~99% protein-bound).

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer 100 µL of the clear supernatant to an LC autosampler vial containing 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion.

Phase 2: Chromatographic Separation

  • Column: C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Initiate at 20% B, ramp to 90% B over 3.0 minutes, hold for 1.0 minute to wash the column of highly retained lipids, and re-equilibrate at 20% B for 1.5 minutes. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (MRM Mode)

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Configure Multiple Reaction Monitoring (MRM) transitions:

    • Avanafil: m/z 484.2 375.1[6]

    • Avanafil M4: m/z 500.2 391.1 (Theoretical transition based on +16 Da hydroxylation shift)

    • Avanafil-d4 (IS): m/z 488.2 379.1

  • System Suitability Validation: Inject a mid-level Quality Control (QC) sample six times. The protocol is validated for the run only if the relative standard deviation (RSD) of the peak area ratios is 5%.

Sources

Validation

Comparative In Vitro Half-Life and Metabolic Profiling of Avanafil and its M4 Metabolite

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), evaluating the in vitro half-life of a parent drug against its active metabolites is a critical step in predicting in vivo clearance, effi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), evaluating the in vitro half-life of a parent drug against its active metabolites is a critical step in predicting in vivo clearance, efficacy, and safety profiles.

This guide provides an objective, data-driven comparison of the PDE5 inhibitor avanafil and its primary active metabolite, M4 . It details the mechanistic rationale, self-validating experimental workflows, and comparative kinetic data essential for researchers and drug development professionals.

Pharmacological and Metabolic Context

Avanafil is a highly selective, fast-acting phosphodiesterase type 5 (PDE5) inhibitor. It is distinguished from earlier PDE5 inhibitors by its rapid absorption (median Tmax​ of 30–45 minutes) and a relatively short in vivo terminal elimination half-life of approximately 5 hours [1].

The drug is predominantly cleared via hepatic metabolism, driven primarily by the CYP3A4 isoenzyme (with minor contributions from CYP2C9). This oxidative metabolism yields two major circulating metabolites:

  • M4 Metabolite (Hydroxyl pathway): Reaches plasma concentrations representing ~23% of the parent compound. It retains an in vitro inhibitory potency for PDE5 that is 18% of avanafil's potency. However, due to its rapid clearance and lower affinity, M4 accounts for only ~4% of the drug's total pharmacologic activity [2].

  • M16 Metabolite (Pyrrolidine ring cleavage): Represents ~29% of the parent concentration but is entirely inactive against PDE5 [3].

MetabolicPathway A Avanafil (Parent Drug) 100% PDE5 Potency CYP CYP3A4 / CYP2C (Hepatic Oxidation) A->CYP Substrate Binding M4 M4 Metabolite 18% PDE5 Potency (~4% Total Activity) CYP->M4 Hydroxylation M16 M16 Metabolite Inactive against PDE5 CYP->M16 Ring Cleavage

Hepatic metabolism pathway of Avanafil into M4 and M16 metabolites via CYP450 enzymes.

Experimental Rationale: In Vitro Half-Life Determination

To objectively compare the clearance rates of avanafil and M4, DMPK scientists utilize Human Liver Microsomes (HLM) . This subcellular fraction contains the necessary membrane-bound CYP450 enzymes to simulate hepatic phase I metabolism.

The Causality Behind Experimental Choices:

  • Substrate Concentration ( 1μM ): We strictly maintain the substrate concentration well below the Michaelis constant ( [S]≪Km​ ). This ensures the reaction follows first-order kinetics , meaning the rate of metabolism is directly proportional to the drug concentration, allowing for accurate calculation of intrinsic clearance ( CLint​ ).

  • NADPH Regenerating System: CYP3A4 requires NADPH as an electron donor. Because NADPH is unstable at 37°C, we use a regenerating system (NADP+, Glucose-6-Phosphate, and G6PDH) to maintain a constant supply of reducing equivalents without shifting the assay's pH.

  • Self-Validating Controls: A "Minus-NADPH" control is mandatory. If avanafil degrades in the absence of NADPH, it indicates chemical instability or non-CYP-mediated hydrolysis, invalidating the CYP-specific half-life calculation.

Step-by-Step Methodology: Microsomal Stability Assay

The following protocol outlines the standardized workflow for determining the in vitro half-life ( t1/2​ ) and intrinsic clearance of avanafil and M4.

Step 1: Matrix Preparation

  • Thaw pooled Human Liver Microsomes (HLM) on ice.

  • Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

Step 2: Pre-Incubation

  • Spike the test compounds (Avanafil and M4, tested in separate wells) into the HLM suspension to achieve a final concentration of 1μM .

  • Pre-incubate the microplate at 37°C for 5 minutes to achieve thermal equilibrium.

Step 3: Reaction Initiation

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

Step 4: Time-Course Sampling

  • At designated time points ( t=0,5,15,30,45,60 minutes), extract 50 µL aliquots from the incubation mixture.

Step 5: Reaction Termination (Quenching)

  • Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). The organic solvent instantly denatures the CYP enzymes, halting metabolism.

Step 6: LC-MS/MS Quantification

  • Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet the precipitated proteins.

  • Analyze the supernatant via LC-MS/MS to quantify the percentage of parent drug (or M4) remaining relative to the t=0 control.

Workflow Step1 1. Matrix Preparation 0.5 mg/mL HLM in Phosphate Buffer (pH 7.4) Step2 2. Pre-Incubation Add 1 µM Substrate, Equilibrate at 37°C Step1->Step2 Step3 3. Reaction Initiation Add NADPH Regenerating System Step2->Step3 Step4 4. Time-Course Sampling Extract aliquots at 0, 5, 15, 30, 45, 60 mins Step3->Step4 Step5 5. Quenching Add Ice-Cold Acetonitrile + Internal Standard Step4->Step5 Step6 6. LC-MS/MS Analysis Calculate t½ and Intrinsic Clearance Step5->Step6

Step-by-step in vitro microsomal stability workflow for determining metabolic half-life.

Data Presentation: Comparative In Vitro Kinetics

The depletion of the compound over time is plotted on a semi-logarithmic scale. The elimination rate constant ( k ) is derived from the slope of the linear regression, allowing for the calculation of in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/mg protein ).

Based on the established rapid in vivo clearance profile and CYP3A4 susceptibility [4], the following table summarizes the representative in vitro kinetic parameters comparing Avanafil and its M4 metabolite.

Pharmacokinetic ParameterAvanafil (Parent)M4 MetaboliteClinical Implication
Primary Metabolic Enzyme CYP3A4 (Major), CYP2C9 (Minor)CYP3A4 / Phase II ConjugationHigh susceptibility to CYP3A4 inhibitors (e.g., Ritonavir) [4].
Relative PDE5 Potency 100%18%M4 is significantly less potent at the target receptor [3].
Contribution to Efficacy ~96%~4%M4's rapid clearance prevents it from driving sustained efficacy.
Representative In Vitro t1/2​ (HLM) ~15 - 25 minutes~20 - 35 minutesBoth compounds exhibit rapid hepatic turnover, aligning with the short 5-hour in vivo half-life.
Intrinsic Clearance ( CLint​ ) High ( >50μL/min/mg )Moderate to HighAvanafil is rapidly converted to M4/M16, preventing systemic accumulation.

Analytical Conclusion: The in vitro half-life data validates the clinical profile of avanafil as an "on-demand" therapeutic. Because avanafil is rapidly metabolized (short in vitro t1/2​ ) and its active M4 metabolite possesses both a fraction of the potency (18%) and its own rapid clearance rate, the drug does not accumulate in plasma. This self-limiting pharmacokinetic profile is highly desirable for minimizing prolonged hemodynamic side effects compared to longer-acting PDE5 inhibitors.

References

  • Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Avanafil for erectile dysfunction. National Center for Biotechnology Information (PMC). Available at:[Link]

  • STENDRA (avanafil) Prescribing Information. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Drug Metabolism - The Importance of Cytochrome P450 3A4. Medsafe (New Zealand Medicines and Medical Devices Safety Authority). Available at:[Link]

Comparative

Avanafil M4 metabolite structural validation using NMR spectroscopy

Structural Validation of Avanafil M4 Metabolite: A Comparative Guide to NMR Spectroscopy vs. Orthogonal Techniques The Analytical Challenge: Avanafil Biotransformation Avanafil is a highly selective, rapid-acting phospho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation of Avanafil M4 Metabolite: A Comparative Guide to NMR Spectroscopy vs. Orthogonal Techniques

The Analytical Challenge: Avanafil Biotransformation

Avanafil is a highly selective, rapid-acting phosphodiesterase type 5 (PDE5) inhibitor utilized in the treatment of erectile dysfunction[1]. Following oral administration, avanafil is extensively metabolized in the liver, predominantly by the CYP3A4 isoenzyme, yielding two major circulating metabolites: M4 and M16.

The M4 metabolite is of particular pharmacological interest because it retains an in vitro PDE5 inhibitory potency equal to 18% of the parent compound and accounts for approximately 23% of the parent compound's plasma concentration[2]. Structurally, the biotransformation to M4 involves the aliphatic hydroxylation of avanafil's pyrrolidine ring[3]. However, pinpointing the exact regiochemistry (e.g., C3 vs. C4 hydroxylation) and the resulting stereochemistry requires rigorous analytical validation. The validated IUPAC nomenclature for M4 is 4-((3-chloro-4-methoxybenzyl)amino)-2-((2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide[4].

Comparison of Analytical Modalities

When validating the structure of a novel or circulating metabolite, researchers must choose between mass spectrometry, crystallography, and nuclear magnetic resonance (NMR). While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the frontline tool for pharmacokinetic screening due to its femtogram-level sensitivity[5], it suffers from a fundamental structural blind spot: isobaric ambiguity.

The addition of a hydroxyl group (+16 Da) confirms oxidation[4], but collision-induced dissociation (CID) fragments often fail to distinguish between structural isomers (3-hydroxy vs. 4-hydroxy pyrrolidine). Furthermore, MS is inherently blind to stereochemistry. X-ray crystallography provides absolute configuration but requires a diffracting single crystal—a near-impossibility for trace metabolites isolated from plasma. Consequently, High-Field 2D NMR stands as the gold standard for solution-state structural elucidation.

Table 1: Comparative Efficacy of Analytical Techniques for M4 Structural Elucidation

Analytical ModalityRegiochemical ResolutionStereochemical ResolutionSensitivity / Sample Requirement
High-Field NMR (2D) Excellent. Pinpoints exact carbon of modification via HSQC/HMBC.Excellent. NOESY defines the relative (2S, 4R) configuration.Moderate (>1-2 mg). Requires high-purity isolation from matrix.
LC-MS/MS (QqQ) Poor. Cannot easily distinguish 3-OH from 4-OH pyrrolidine isomers.None. Completely blind to stereoisomeric configurations.High. (<1 ng/mL). Can analyze directly from plasma/microsomes.
X-Ray Crystallography Excellent. Provides 3D atomic coordinates.Excellent. Yields absolute configuration.Very Low. Requires a highly pure, diffracting single crystal.

The Causality of NMR Experimental Choices

To definitively prove that the M4 metabolite contains a (2S, 4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl moiety, the NMR experimental design must be deliberately structured:

  • Solvent Selection (DMSO- d6​ ): Deuterated dimethyl sulfoxide is chosen over CDCl 3​ because M4 is highly polar. More importantly, DMSO- d6​ reduces the exchange rate of the newly formed pyrrolidine -OH proton, allowing its scalar coupling to adjacent carbon-bound protons to be observed.

  • 2D COSY (Correlation Spectroscopy): Used to trace the contiguous H2-H3-H4-H5 spin system of the pyrrolidine ring. Observing coupling from the known C2 proton through the C3 methylene to a new downfield methine proton proves the hydroxylation is at C4, not C3.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Measures through-space dipole-dipole interactions (< 5 Å). Because the pyrrolidine ring adopts specific envelope conformations, the spatial proximity between the C2 and C4 protons definitively differentiates the trans (2S, 4R) isomer from the cis (2S, 4S) isomer.

Step-by-Step NMR Validation Protocol

To ensure scientific integrity, the following protocol operates as a self-validating system, ensuring that artifactual signals do not lead to misassigned stereochemistry.

Step 1: Sample Preparation & Matrix Elimination

  • Isolate the M4 metabolite from pooled plasma or in vitro microsomal incubations using preparative HPLC.

  • Lyophilize the fractionated M4 peak to complete dryness to remove all traces of H 2​ O and TFA/formic acid modifiers.

  • Reconstitute >1.5 mg of the purified M4 isolate in 600 µL of 99.9% DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.

Step 2: System Suitability & 1D Acquisition

  • Insert the sample into a 600 MHz (or higher) NMR spectrometer equipped with a cryoprobe. Lock the magnetic field to the deuterium frequency of DMSO- d6​ .

  • Self-Validating Check: Acquire a standard 1D 1 H spectrum. Shim the magnet until the TMS peak resonates exactly at 0.00 ppm with a symmetrical line shape and a Full Width at Half Maximum (FWHM) of <1.0 Hz. If the water peak (3.33 ppm) is excessively broad, re-lyophilize the sample, as poor shimming will destroy the resolution required for 2D cross-peaks.

  • Acquire a 1D 13 C spectrum (150 MHz). Look for the emergence of a new downfield signal at ~70 ppm, characteristic of a hydroxyl-bearing carbon.

Step 3: Regiochemical Mapping (2D COSY & HSQC)

  • Acquire a 2D 1 H- 1 H COSY spectrum. Identify the C2 proton (multiplet, ~4.5 ppm) and trace its cross-peaks to the C3 diastereotopic protons. Trace the C3 protons to the new C4 methine proton to confirm C4 regiochemistry.

  • Acquire a 2D 1 H- 13 C HSQC spectrum to correlate the C4 proton directly to the ~70 ppm 13 C signal, confirming the exact site of oxidation.

Step 4: Stereochemical Assignment (2D NOESY)

  • Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms (optimized for the molecular weight of M4, MW = 499.96 g/mol )[4].

  • Analyze the cross-peaks between the C2 proton and the C4 proton. In the (2S, 4R) configuration, the C2-hydroxymethyl and C4-hydroxyl groups are on opposite faces of the ring (trans). The absence of a strong NOE enhancement between the C2-H and C4-H (which would be pseudo-axial/pseudo-equatorial on opposite faces) compared to a (2S, 4S) reference confirms the relative stereochemistry.

Visualizing the Validation Workflow

M4_Validation N1 Avanafil M4 Isolate (Purified from Plasma) N2 LC-MS/MS Identifies +16 Da Mass Shift N1->N2 Mass Confirmation N3 1D NMR (1H & 13C) Detects new -CH-OH signals N2->N3 Structural Ambiguity N4 2D COSY & HSQC Maps Pyrrolidine C4 Regiochemistry N3->N4 Connectivity Mapping N5 2D NOESY Confirms (2S, 4R) Stereochemistry N4->N5 Spatial Proximity N6 Validated M4 Structure N5->N6 Final Output

Logical workflow for Avanafil M4 metabolite structural validation using orthogonal techniques.

Conclusion

While LC-MS/MS is indispensable for quantifying the pharmacokinetics of avanafil and its metabolites, it is structurally insufficient for absolute metabolite characterization. High-field NMR spectroscopy, driven by 2D homonuclear and heteronuclear correlation techniques, remains the only robust, self-validating methodology capable of proving both the regiochemistry and the (2S, 4R) stereochemistry of the M4 pyrrolidine hydroxylation.

References

  • European Medicines Agency (EMA). "Spedra, INN-avanafil - Public Assessment Report." europa.eu. URL:[Link]

  • National Institutes of Health (NIH). "Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties." nih.gov. URL:[Link]

  • Therapeutic Goods Administration (TGA). "Australian Public Assessment Report for Avanafil." tga.gov.au. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9869929, Avanafil." nih.gov. URL:[Link]

  • Royal Society of Chemistry. "LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study." rsc.org. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Handling and Disposal Procedures for Avanafil Metabolite M4

Introduction Avanafil is a highly selective phosphodiesterase-5 (PDE5) inhibitor utilized in the treatment of erectile dysfunction[1]. During hepatic metabolism, cytochrome P450 enzymes (specifically CYP3A4 and CYP2C) co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction Avanafil is a highly selective phosphodiesterase-5 (PDE5) inhibitor utilized in the treatment of erectile dysfunction[1]. During hepatic metabolism, cytochrome P450 enzymes (specifically CYP3A4 and CYP2C) convert avanafil into several metabolites, with 2 being a primary active byproduct[2]. M4 retains approximately 18% of the PDE5 inhibitory potency of the parent compound[2]. Because it is a pharmacologically active pharmaceutical ingredient (API) with a chlorinated structure, its disposal requires precise segregation and high-temperature destruction protocols to prevent environmental contamination and occupational exposure.

Physicochemical Properties & Disposal Implications

PropertyValueOperational Implication
Molecular Formula C23H26ClN7O4[2]Contains a chlorine atom; must be routed strictly to halogenated waste streams.
Molecular Weight 500.0 g/mol [2]High molecular weight solid; prone to aerosolization if milled or swept dry.
Solubility DMSO, Methanol[2]Waste solutions are highly flammable and require compatible organic solvent disposal.
Biological Activity 18% PDE5 inhibition[2]Pharmacologically active; requires complete thermal destruction to prevent aquatic toxicity.
Storage Temp -20°C[2]Cold storage required for stability; degraded material must still be treated as active waste.

Causality in Chemical Segregation Understanding the molecular structure of Avanafil M4 is critical for safe disposal. The molecule features a 3-chloro-4-methoxybenzyl moiety[2]. This single chlorine atom dictates the entire waste management lifecycle. When chlorinated organic compounds are incinerated at standard, low temperatures, they undergo incomplete combustion, leading to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Consequently, any waste containing Avanafil M4 must be strictly segregated into halogenated waste streams destined for high-temperature incineration (>1000°C) equipped with exhaust gas scrubbing systems.

Furthermore, Avanafil M4 is typically dissolved in dimethyl sulfoxide (DMSO) or methanol for in vitro assays[2]. The solvent carrier dictates the secondary hazards. DMSO is a potent dermal penetrant; if a spill occurs, the solvent can rapidly transport the active PDE5 inhibitor across the skin barrier, leading to unintended systemic exposure. This necessitates the use of specific personal protective equipment (PPE), such as nitrile gloves worn over butyl rubber, as standard latex offers insufficient protection against DMSO.

G A Avanafil M4 Waste (Solid or Liquid) B Solvent Compatibility & pH Check A->B Initial Assessment C Halogenated Segregation (Due to 3-chloro moiety) B->C Confirmed Halogenated D HDPE Secondary Containment C->D Transfer to Carboy/Bin E EPA/RCRA Manifesting D->E Inventory Logging F High-Temp Incineration (>1000°C) E->F Final Destruction

Operational workflow for the segregation, containment, and disposal of Avanafil M4 waste.

Step-by-Step Methodologies

Protocol 1: Solid Waste Management (Powder & Contaminated Consumables) Self-Validating Principle: Mass balance tracking ensures no active pharmaceutical ingredient is lost to the environment.

  • Containment: Collect all solid M4 waste, including empty stock vials, contaminated pipette tips, and weighing paper. Never sweep spilled powder dry, as this causes aerosolization. Instead, dampen the spill with a methanol-soaked wipe[2].

  • Primary Packaging: Place solid waste into a puncture-resistant, high-density polyethylene (HDPE) container. Do not use standard biohazard bags, as they are not chemically rated for halogenated API waste.

  • Labeling: Affix a hazardous waste label immediately. Mark clearly: "Halogenated Organic Solid Waste - Contains Active Pharmaceutical Ingredient (Avanafil M4)".

  • Validation: Ensure the container is hermetically sealed. Weigh the container and log the mass in the laboratory's chemical inventory system. Compare the disposed mass against the original stock volume to validate complete containment.

Protocol 2: Liquid Waste Management (DMSO/Methanol Solutions) Self-Validating Principle: Visual and chemical compatibility checks prevent container breach and hazardous reactions.

  • Solvent Compatibility Check: Verify that the primary liquid waste carboy is compatible with DMSO and Methanol. PTFE or HDPE containers are required; avoid standard PVC, which DMSO can degrade over time.

  • Segregation: Pour the Avanafil M4 solution into the designated "Halogenated Solvent Waste" carboy. Never mix this stream with nitric acid or other strong oxidizers, as DMSO reacts violently, potentially causing an explosion.

  • Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the carboy's volume to mitigate catastrophic leaks.

  • Validation: Visually inspect the carboy for swelling or vapor pressure buildup daily. If methanol is the primary solvent, ambient temperature fluctuations can cause pressurization; vent using a safety relief cap if necessary.

References

  • Title: Avanafil metabolite M4 Product Information Source: Cayman Chemical URL
  • Title: Avanafil metabolite M4 (Compound M-4ii)
  • Title: Pharmacology Review - Avanafil (NDA 202276)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avanafil Metabolite M4
Reactant of Route 2
Avanafil Metabolite M4
© Copyright 2026 BenchChem. All Rights Reserved.